molecular formula C21H23NO5 B1195975 Palmatine hydroxide CAS No. 131-04-4

Palmatine hydroxide

Cat. No.: B1195975
CAS No.: 131-04-4
M. Wt: 369.4 g/mol
InChI Key: FQXRAAFEBRSBND-UHFFFAOYSA-M
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Description

Palmatine hydroxide (CAS 131-04-4) is an orally active and irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1), a key enzyme in the tumor immune suppression pathway, with reported IC50 values of 3 μM and 157 μM against HEK 293-hIDO-1 and rhIDO-1, respectively . This mechanism highlights its significant value in immuno-oncology research. Beyond its immunomodulatory effects, this compound exhibits a broad spectrum of pharmacological activities in preclinical models, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties . Its multi-target action is linked to the regulation of critical signaling pathways such as NF-κB/NLRP3 for anti-inflammation and Nrf2/HO-1 for antioxidation . In vitro, this compound suppresses colon cancer cell proliferation (HCT-116, SW480, HT-29), induces G2/M phase arrest, and promotes apoptosis via the mitochondrial pathway, as evidenced by reduced AURKA protein levels and modulation of Bcl-2, Bax, and caspase expressions . In vivo studies demonstrate its efficacy in ameliorating dextran sulfate sodium (DSS)-induced colitis in mice, attenuating fulminant hepatic failure, and inhibiting the growth of HCT-116 xenografts . Additional research confirms its antioxidant and anti-advanced glycation end products (AGEs) properties, which are relevant for metabolic disease research . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

131-04-4

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium hydroxide

InChI

InChI=1S/C21H22NO4.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H2/q+1;/p-1

InChI Key

FQXRAAFEBRSBND-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-]

Other CAS No.

131-04-4

Related CAS

3486-67-7 (Parent)

Synonyms

erbericinine
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1)
o,o-dimethyldemethyleneberberine
palmatine
palmatine cation
palmatine chloride
palmatine hydrochloride
palmatine hydroxide
palmatine iodide
palmatine ion
palmatine sulfate
palmatinium hydroxide
palmitine hydroxide

Origin of Product

United States

Natural Occurrence and Advanced Extraction Methodologies for Palmatine Hydroxide

Botanical Sources and Distribution of Palmatine (B190311) Hydroxide-Containing Plants

Palmatine is distributed across several plant families and genera. The primary plant families containing palmatine include Ranunculaceae, Berberidaceae, Rutaceae, Menispermaceae, and Papaveraceae.

Coptis Species (e.g., Coptis chinensis, Coptis japonica)

The genus Coptis, belonging to the Ranunculaceae family, is a significant source of palmatine. These perennial herbs are primarily found in the temperate regions of Asia and North America.

Coptis chinensis, commonly known as Chinese goldthread, is a well-known medicinal plant native to China. wikipedia.org Its rhizomes are rich in several isoquinoline (B145761) alkaloids, including berberine (B55584), palmatine, and coptisine (B600270). wikipedia.org Studies have shown that the distribution of these alkaloids can vary within the plant's rhizome. For instance, analysis using time-of-flight secondary ion mass spectrometry (TOF-SIMS) has revealed that palmatine is more concentrated in the pith of the Coptis chinensis rhizome compared to other parts. researchgate.netfrontiersin.org The content of these alkaloids, including palmatine, has been observed to increase as the plant ages. frontiersin.org

Coptis japonica, or Japanese goldthread, also contains palmatine along with other bioactive alkaloids like berberine and coptisine. acs.orgjmb.or.krbiomolther.orgnih.govnih.gov Research has identified berberine chloride, palmatine iodide, and coptisine chloride as active constituents in extracts from Coptis japonica roots. jmb.or.krnih.gov Comparative studies between different Coptis species, such as C. chinensis and C. teeta, have detected the presence of berberine, coptisine, jatrorrhizine (B191652), and palmatine in both. frontiersin.orgnih.gov In the roots of these species, while the levels of berberine, coptisine, and jatrorrhizine were similar, the concentration of palmatine was found to be four times higher in C. chinensis than in C. teeta. frontiersin.orgnih.gov

Table 1: Palmatine Content in Coptis Species

SpeciesPlant PartKey Alkaloids DetectedPalmatine Distribution/Content Findings
Coptis chinensisRhizomeBerberine, Palmatine, Coptisine, Epiberberine, Columbamine (B1221706), Jatrorrhizine, OxyberberinePalmatine is more abundant in the pith. researchgate.netfrontiersin.org Palmatine content increases with plant age. frontiersin.org
Coptis japonicaRootBerberine, Palmatine, CoptisineContains palmatine iodide as an active constituent. acs.orgjmb.or.krnih.gov
Coptis teetaRoot, Rhizome, LeavesBerberine, Palmatine, Coptisine, JatrorrhizinePalmatine content is lower compared to C. chinensis. frontiersin.orgnih.gov

Berberis Species (e.g., Berberis vulgaris)

The genus Berberis, commonly known as barberry, comprises about 500 species of evergreen shrubs found in temperate and subtropical regions worldwide. researchgate.netphcogrev.com These plants are a rich source of isoquinoline alkaloids, with berberine being the most prominent, alongside others like palmatine, berbamine, and jatrorrhizine. phcogrev.comclinicsearchonline.orgscu.edu.autaylorandfrancis.com

Berberis vulgaris, or the common barberry, is native to Europe and has become naturalized in North America and Asia. scu.edu.au The bark of its root and stem contains a variety of alkaloids, including palmatine. clinicsearchonline.orgscu.edu.au Studies on different Berberis species have shown that the content of palmatine can vary significantly. For example, a study comparing five Berberis species found that B. aristata had the highest palmatine content, followed by B. vulgaris. researchgate.net

Research on Berberis darwinii has detailed the distribution of berberine and palmatine across different plant organs. While berberine accumulation was highest in the roots, palmatine was most concentrated in the stems. mdpi.com This tissue-specific distribution is an important consideration for the targeted extraction of these compounds.

Table 2: Palmatine Distribution in Berberis darwinii

Plant OrganAverage Palmatine Concentration (µg/g) in select locations
Stems50.77 - 385.91
Roots29.76 - 58.69
Seeds19.90 - 100.95
Leaves2.89 - 9.98

Phellodendron Species (e.g., Phellodendron amurense)

The genus Phellodendron, or cork tree, is another notable source of palmatine. Phellodendron amurense, the Amur cork tree, is native to northern China, Korea, and Japan. nih.gov The bark of this tree, known as Cortex Phellodendri, is used in traditional medicine and contains a variety of alkaloids, including berberine and palmatine. nih.govnih.govresearchgate.net

Studies have shown that berberine and palmatine are mainly distributed in the phloem and cambial zone of the P. amurense stem. nih.govfrontiersin.org While berberine is found in most sections of the xylem region, palmatine is only present in several sections. nih.govfrontiersin.org The relative amounts of these alkaloids can also vary seasonally. From fall to summer, a slight decrease in berberine content and a significant increase in palmatine content have been observed. frontiersin.org The content of palmatine in the bark of the root, trunk, and perennial branches is significantly higher than in annual branches and leaves. researchgate.net Furthermore, the concentration of palmatine in P. amurense populations has been found to vary with latitude, with those at lower latitudes containing significantly more palmatine. researchgate.netfrontiersin.org

Table 3: Alkaloid Content in Phellodendron amurense (Fall vs. Summer)

AlkaloidRelative Content Change (Fall to Summer)Primary Location in Stem
BerberineSlight DecreasePhloem, Cambial Zone, most Xylem sections
PalmatineSignificant IncreasePhloem, Cambial Zone, some Xylem sections

Fibraurea Species (e.g., Fibraurea tinctoria)

Fibraurea tinctoria, a member of the Menispermaceae family, is a climbing plant native to the Philippines and other parts of Southeast Asia, including Indonesia, Malaysia, and Thailand. stuartxchange.orgmdpi.com It is known to contain protoberberine alkaloids and furanoditerpenoids. poltekkesaceh.ac.id Palmatine is a key alkaloid constituent of this plant. stuartxchange.orgpoltekkesaceh.ac.id

Research has focused on isolating and quantifying palmatine from the stems of Fibraurea tinctoria. nih.gov Methanol (B129727) extracts of the stem have been shown to contain a significant amount of palmatine, with one study reporting a content of 1.5398%. nih.gov High-performance liquid chromatography (HPLC) analysis has confirmed the presence of palmatine in various fractions of the plant extract. nih.govresearchgate.net

Corydalis Species

The genus Corydalis, part of the Papaveraceae family, is another source of palmatine. Corydalis yanhusuo is a species mentioned as containing palmatine. wikipedia.org This genus is known for its diverse alkaloid profile, which has been a subject of phytochemical research.

Papaver Species

The genus Papaver, which also belongs to the Papaveraceae family, is known to produce a wide range of alkaloids. Palmatine has been identified as one of the alkaloids present in this genus. researchgate.net

Advanced Extraction Methodologies for Palmatine Hydroxide (B78521)

The efficient extraction of palmatine from its botanical sources is crucial for its use in research and potential therapeutic applications. Traditional methods often involve the use of volatile organic solvents, which can have environmental and safety drawbacks. mdpi.com Consequently, there has been a growing interest in developing more advanced and eco-friendly extraction techniques.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) is a modern technique that utilizes the energy of ultrasonic waves to enhance the extraction process. The cavitation effect produced by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.

Studies have demonstrated the effectiveness of UAE for extracting palmatine and other alkaloids from plants like Coptis chinensis and Phellodendron amurense. nih.govnih.govrsc.org Response surface methodology has been employed to optimize the UAE conditions, including solvent concentration, extraction time, and temperature, to maximize the yield of alkaloids. nih.gov For instance, an optimized UAE protocol for Coptis chinensis resulted in a palmatine content of 16.7145 mg/g. nih.gov The use of green solvents, such as deep eutectic solvents (DESs), in combination with UAE has also been explored to create more sustainable extraction processes. nih.govrsc.org In a study on Stephania cambodica, UAE was found to be more efficient than microwave-assisted extraction for palmatine. researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. This method can significantly reduce extraction time and solvent consumption compared to conventional methods.

MAE has been successfully applied to extract palmatine and berberine from Berberis jaeschkeana roots. nih.gov Optimization of MAE parameters, such as microwave power, irradiation time, and solvent composition, led to a palmatine yield of 20.54 mg/g. nih.govoup.com The use of cationic surfactants in MAE has also been investigated as a way to enhance the extraction of alkaloids from Rhizoma Coptidis (Coptis chinensis). tsijournals.com

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide, as the solvent. SFE offers advantages such as high selectivity, short extraction times, and the absence of organic solvent residues in the final product. The properties of the supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction of target compounds. This technique is among the advanced methods being explored for the extraction of phytochemicals from various plant sources. oup.com

Other Advanced Methods

Other innovative extraction methods include the use of deep eutectic solvents (DESs) and pulsed electric field-assisted extraction. mdpi.comoup.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.com They are considered green solvents due to their low toxicity, biodegradability, and low cost. rsc.org Studies have shown that DESs, particularly when combined with ultrasound, can be highly effective for extracting alkaloids like palmatine from Coptis chinensis and Phellodendron amurense. mdpi.comnih.govrsc.org

Table 4: Comparison of Advanced Extraction Methods for Palmatine

Extraction MethodPlant SourceKey Findings/Optimized Yield
Ultrasound-Assisted Extraction (UAE)Coptis chinensisOptimized yield of 16.7145 mg/g of palmatine. nih.gov
Stephania cambodicaUAE was more efficient than MAE for palmatine extraction. researchgate.net
Microwave-Assisted Extraction (MAE)Berberis jaeschkeanaOptimized yield of 20.54 mg/g of palmatine. nih.govoup.com
Deep Eutectic Solvents (DES) with UltrasoundCoptis chinensisYields of 16.71 mg/g of palmatine achieved. mdpi.com

Enantia Species

The genus Enantia, particularly Enantia chlorantha, is a significant natural source of palmatine. researchgate.net Research has identified palmatine as the major alkaloid component of the protoberberine extract from the stem bark of this species. aksci.comphytojournal.com Along with palmatine, other alkaloids such as columbamine and jatrorrhizine have also been isolated from E. chlorantha. phytojournal.com The presence of these bioactive constituents supports the plant's use in traditional medicine for various ailments. aksci.comphytojournal.com Studies have confirmed that palmatine can be isolated in substantial amounts from this plant. nih.gov

Annona squamosa Leaves

The leaves of the sugar apple tree, Annona squamosa, are another notable source of palmatine. freshplaza.comnaturalpath.netunesp.br Scientific investigations into the methanolic extract of A. squamosa leaves have confirmed the presence of palmatine, alongside other alkaloids like liriodenine (B31502) and anonaine. nih.gov Research has highlighted that palmatine is a principal compound in the leaf extract and may be responsible for some of the plant's traditionally recognized properties. fapesp.brdntb.gov.ua Quantitative analysis has determined that palmatine constitutes approximately 1% of the methanolic extract of the leaves. nih.gov This discovery has validated the plant's use in folk medicine for treating conditions such as pain and arthritis. freshplaza.comnaturalpath.net

Tinospora cordifolia

Tinospora cordifolia, a climbing shrub from the Menispermaceae family, is well-documented to contain palmatine. nih.govwikipedia.org It is considered one of the most important pharmacologically active constituents of the plant. nih.gov Palmatine is found in the stem of the plant, along with a rich profile of other alkaloids including berberine, jatrorrhizine, and magnoflorine. saspublishers.comresearchgate.netimpactfactor.org The presence of this diverse range of alkaloids contributes to the plant's extensive use in traditional Indian medicine for numerous conditions. saspublishers.com

Table 1: Natural Occurrence and Yield of Palmatine in Selected Plant Species

Plant SpeciesPart UsedKey FindingsReported YieldCitations
Enantia chloranthaStem BarkPalmatine is the major protoberberine alkaloid.Substantial amounts isolated. aksci.com, phytojournal.com, nih.gov
Annona squamosaLeavesPalmatine is a main compound in the methanolic extract.~1% of the methanolic extract. freshplaza.com, nih.gov, dntb.gov.ua
Tinospora cordifoliaStemPalmatine is a key pharmacological constituent.2.8 g isolated from 8 g of a purified residue. nih.gov, saspublishers.com
Fibraurea tinctoriaStemsPalmatine is a main constituent of the extract.1.54% in the crude methanol extract. nih.gov

Advanced Techniques for Extraction of Palmatine Hydroxide from Plant Matrices

The extraction of palmatine from plant materials relies on leveraging its solubility and chemical properties. Various solvent systems and protocols have been developed to optimize the yield and purity of the isolated alkaloid.

Conventional Solvent Extraction Methods

Methanol is a highly effective and commonly used solvent for the extraction of protoberberine alkaloids, including palmatine, from plant sources. nih.govgreenskybio.com Methanol-based protocols are favored due to the solvent's ability to selectively extract these polar compounds. nih.gov

The general procedure often involves the maceration or soxhlet extraction of dried and pulverized plant material with methanol. nih.govnih.govgreenskybio.com For instance, in the case of Annona squamosa, dried leaf powder is subjected to successive extraction, first with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds (a "clean up" step), followed by extraction with methanol to isolate the alkaloids. nih.gov Similarly, palmatine has been successfully isolated from Tinospora cordifolia stems using a methanolic extract which is then further processed. nih.gov The resulting crude methanolic extract, rich in palmatine, is typically concentrated by evaporating the solvent under reduced pressure. nih.govmdpi.com This crude extract can then be subjected to further purification steps, such as acid-base extraction or column chromatography, to yield pure palmatine. nih.govmdpi.com

Chloroform (B151607) and ethyl ether (or similar non-polar solvents like petroleum ether) play a crucial role in the purification stages of palmatine extraction rather than as primary extraction solvents. nih.govijpsr.com Following an initial extraction with a polar solvent like methanol or ethanol (B145695), chloroform is frequently used in liquid-liquid partitioning. nih.govscielo.br In this acid-base extraction technique, the crude extract is dissolved in an acidic aqueous solution, and washed with a non-polar solvent to remove impurities. The aqueous solution is then made alkaline, which converts the alkaloid salts into their free base form. This free base form is then extracted from the aqueous layer using an immiscible organic solvent like chloroform. nih.govscielo.br

However, studies comparing the direct extraction efficiency of various solvents on plant material like Tinospora cordifolia have found that chloroform and diethyl ether are significantly less effective than methanol for isolating total alkaloids. ijpsr.com One study reported that while a methanol extract of wild T. cordifolia stem yielded 3.3% alkaloids, chloroform and diethyl ether extracts yielded only 0.49% and 0.28%, respectively. ijpsr.com Furthermore, caution is advised when using chloroform, as it can react with protoberberine alkaloids like palmatine to form 8-trichloromethyl derivatives, which are considered isolation artifacts. sci-hub.seresearchgate.net Diethyl ether has been used to extract the pseudobase (or hydroxide adduct) form of palmatine after its conversion from the salt form. sci-hub.se

**Table 2: Comparison of Solvent Efficiency for Total Alkaloid Extraction from *Tinospora cordifolia***

SolventExtraction Efficiency (% Alkaloid Yield)Citations
Methanol3.30% ijpsr.com
Water1.85% ijpsr.com
Ethyl Acetate (B1210297)0.99% ijpsr.com
Chloroform0.49% ijpsr.com
Diethyl Ether0.28% ijpsr.com
Acidification and Basification Procedures for Alkaloid Precipitation

The manipulation of pH through acidification and basification is a cornerstone of traditional alkaloid extraction chemistry, including for palmatine. This process leverages the differential solubility of alkaloids in their salt and free base forms. In an acidic aqueous solution, palmatine exists as a cation (salt), which is soluble in water. The subsequent addition of a base, or basification, neutralizes the acidic extract.

This procedure involves adjusting the pH of the aqueous alkaloid extract to a highly alkaline state. Research on Berberis darwinii extracts involved adjusting the pH to 13 by adding 10 N sodium hydroxide (NaOH) to neutralize the alkaloid extract. mdpi.com Another method describes basifying an aqueous phase with 2N sodium carbonate (Na2CO3) until a pH of 12 is reached. ulisboa.pt At this elevated pH, the palmatine salt is converted to its free base form, often referred to as this compound. This form exhibits significantly reduced solubility in water and increased solubility in non-polar organic solvents like chloroform or ether. mdpi.com This change in solubility allows for the effective separation of the alkaloid from the aqueous phase through either precipitation or liquid-liquid extraction into an immiscible organic solvent. mdpi.com

Modernized Extraction Approaches

To improve efficiency, yield, and environmental sustainability, modern extraction techniques have been developed and optimized for palmatine. These methods often reduce extraction time, lower solvent consumption, and increase the recovery of the target compound compared to conventional procedures.

Ultrasound-Assisted Extraction

Ultrasound-Assisted Extraction (UAE) is an advanced technique that employs high-frequency sound waves to create acoustic cavitation in the solvent. This process disrupts plant cell walls, enhancing solvent penetration and facilitating the release of bioactive compounds. UAE has been shown to significantly enhance the extraction yields of palmatine. researchgate.net

In a study optimizing the extraction of alkaloids from Stephania cambodica, UAE was found to be more efficient for extracting palmatine compared to microwave-assisted extraction (MAE). researchgate.net The application of UAE is frequently combined with other advanced methods, such as the use of green solvents, to further improve extraction efficiency. rsc.org

Deep Eutectic Solvents (DES) and Supramolecular DES

Deep Eutectic Solvents (DES) are emerging as green and sustainable alternatives to traditional volatile organic solvents. rsc.org These solvents are mixtures of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), like organic acids, sugars, or phenols. rsc.orgresearchgate.net They are noted for their low toxicity, low cost, and biodegradability. researchgate.net

Several DES systems have been optimized for palmatine extraction. One study identified a DES composed of choline chloride and phenol (B47542) (molar ratio 1:3) as highly effective for extracting palmatine from Coptis chinensis. nih.gov Another investigation determined that a DES made from choline chloride and 1,3-propanediol (B51772) (mole ratio 1:2), when combined with ultrasound, was optimal for extracting palmatine from Phellodendron chinense Schneid. semanticscholar.org

Supramolecular Deep Eutectic Solvents (SUPRADES) represent a further innovation. A study investigating various green solvents found that SUPRADES systems, such as one formulated with β-cyclodextrin and pyruvic acid (β-CD-PA), demonstrated very high extraction efficiencies for total alkaloids, including palmatine. mdpi.com

Optimization of Extraction Parameters (Temperature, Time, Cycles, Liquid-to-Solid Ratio)

The efficiency of any extraction method is highly dependent on the optimization of key parameters.

Temperature: Extraction temperature influences solvent viscosity and the solubility of the target compound. For the DES-based extraction of palmatine from Phellodendron chinense Schneid, the optimal temperature was found to be 60°C. semanticscholar.org Another study noted that for certain carboxylic acid solvents, the highest extraction efficiencies for palmatine were achieved at temperatures of 60°C and 70°C. mdpi.com However, excessively high temperatures can risk thermal degradation of the alkaloids. mdpi.com

Time: The duration of the extraction process is critical for achieving maximum yield without wasting energy. Optimized UAE conditions for palmatine from Stephania cambodica specified an extraction time of just 9 minutes. researchgate.net For a DES-based UAE process, an ultrasonic time of 20 minutes was determined to be optimal. semanticscholar.org

Cycles: The number of extraction cycles can significantly impact the total yield. Research on the water extraction of other plant compounds demonstrated that increasing the extraction cycles from one to two significantly increased the yield. mdpi.com However, a third cycle did not provide a substantial improvement, making two cycles the most efficient choice to conserve time and energy. mdpi.com

Liquid-to-Solid Ratio: This ratio affects the concentration gradient that drives the extraction. Studies have identified various optimal ratios depending on the specific method and plant material. For UAE of Stephania cambodica, a liquid-to-solid ratio of 26.6:1 mL/g was optimal. researchgate.net For DES-based extractions, optimal ratios have been reported at 30:1 (w/v) and 30.0 mL/g. semanticscholar.orgmdpi.com Another study optimized this parameter to 25:1 (mL/g). mdpi.comdntb.gov.ua

Data Tables

Table 1: Research Findings on Optimized Modern Extraction Methods for Palmatine

Extraction Method Plant Source Key Optimized Parameters Palmatine Yield / Content Reference
Ultrasound-Assisted Extraction (UAE) Stephania cambodica Solvent: 52% Ethanol; Time: 9 min; Ratio: 26.6:1 mL/g Yield not specified researchgate.net
DES-based UAE Phellodendron chinense Schneid Solvent: Choline chloride/1,3-propanediol (1:2); Temp: 60°C; Time: 20 min; Ratio: 1:30 w/v 5.421 ± 0.283 mg/g semanticscholar.org
DES-based UAE Coptis chinensis Solvent: Choline chloride/phenol (1:3); Water: 30%; Time: 30 min; Temp: 60°C 16.71 mg/g mdpi.com

Table 2: List of Chemical Compounds Mentioned | Compound Name | | | :--- | | Palmatine | | this compound | | Sodium hydroxide | | Sodium carbonate | | Chloroform | | Ether | | Choline chloride | | Phenol | | 1,3-propanediol | | β-cyclodextrin | | Pyruvic acid | | Lactic Acid | | Ethanol |

Biosynthetic Pathways and Enzymology of Palmatine Hydroxide

Comparative Biosynthetic Studies with Related Protoberberine Alkaloids (e.g., Berberine (B55584), Jatrorrhizine (B191652), Coptisine)

The biosynthesis of protoberberine alkaloids, including palmatine (B190311), berberine, jatrorrhizine, and coptisine (B600270), initiates from the amino acid L-tyrosine. pnas.orggenome.jp Tyrosine is converted through a series of enzymatic reactions to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form (S)-reticuline, a pivotal intermediate and branch point for various isoquinoline (B145761) alkaloids. pnas.orggenome.jpfrontiersin.orgnih.gov

From (S)-reticuline, the pathway proceeds to form (S)-scoulerine, a common precursor for many protoberberine alkaloids, catalyzed by the berberine bridge enzyme (BBE). frontiersin.orgnih.govcore.ac.ukoup.com The subsequent steps involve a series of O-methylation, hydroxylation, and methylenedioxy bridge formation reactions, leading to the diverse array of protoberberine structures.

Biosynthesis of Palmatine

The biosynthetic pathway of palmatine is well-established, diverging from (S)-scoulerine. (S)-Scoulerine undergoes 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine. oup.com Subsequently, columbamine O-methyltransferase catalyzes the conversion of columbamine to palmatine, completing its specific biosynthetic route. oup.com

Biosynthesis of Berberine

Berberine biosynthesis shares early steps with palmatine, starting from (S)-reticuline and progressing to (S)-scoulerine via BBE. frontiersin.orgcore.ac.ukoup.com From (S)-scoulerine, the pathway involves its 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to form (S)-tetrahydrocolumbamine. oup.com Following this, (S)-canadine synthase (CYP719A1) catalyzes the formation of a methylenedioxy bridge on ring A, converting (S)-tetrahydrocolumbamine to (S)-canadine. core.ac.ukoup.com The final step involves the oxidation of (S)-canadine to berberine, a reaction typically catalyzed by tetrahydroprotoberberine oxidase (THBO) or (S)-canadine oxidase (COX). core.ac.ukoup.com

Biosynthesis of Coptisine

Coptisine biosynthesis also utilizes (S)-scoulerine as a precursor. frontiersin.orgoup.commdpi.com The distinguishing feature of coptisine biosynthesis is the formation of two methylenedioxy bridges. This process is mediated by cheilanthifoline synthase (CFS) and stylopine synthase (SPS), both members of the CYP719 family, which convert (S)-scoulerine into (S)-stylopine. frontiersin.orgmdpi.com (S)-Stylopine is then oxidized by a tetrahydroprotoberberine oxidase (STOX) to yield coptisine. oup.commdpi.com

Biosynthesis of Jatrorrhizine

The biosynthetic pathway for jatrorrhizine has been less comprehensively elucidated compared to berberine and palmatine, although (S)-scoulerine is recognized as a common precursor. nih.govoup.com Recent research indicates that jatrorrhizine biosynthesis in C. chinensis involves the demethylation of (S)-tetrahydrocolumbamine. oup.com This suggests a divergence where specific demethylases act on intermediates, potentially redirecting metabolites into the jatrorrhizine pathway. oup.comresearchgate.net Unlike other major protoberberine alkaloids in C. chinensis, jatrorrhizine lacks a methyl group on the C-3 hydroxyl group, posing a critical question regarding whether (S)-scoulerine is a direct precursor for jatrorrhizine without this methylation. oup.com

Comparative Enzymology and Pathway Divergence

The comparative analysis of these pathways highlights common enzymatic machinery and specific enzymes that dictate the final alkaloid structure. The berberine bridge enzyme (BBE) and (S)-scoulerine 9-O-methyltransferase (SOMT) are shared in the early stages, leading to (S)-tetrahydrocolumbamine. core.ac.ukoup.com Divergence primarily occurs through the action of cytochrome P450 monooxygenases (CYPs) and other methyltransferases or oxidases. For instance, CYP719 enzymes play a crucial role in forming methylenedioxy bridges, as seen in berberine (via CYP719A1/canadine synthase) and coptisine (via CFS and SPS). frontiersin.orgoup.comresearchgate.net The final oxidation steps are often catalyzed by tetrahydroprotoberberine oxidases (THBO/STOX). core.ac.ukoup.commdpi.com The unique demethylation steps proposed for jatrorrhizine underscore the complexity and specific tailoring reactions in protoberberine biosynthesis. oup.comresearchgate.net

The following table summarizes key enzymes and their roles in the comparative biosynthesis of these protoberberine alkaloids:

EnzymeAbbreviationFunctionInvolved AlkaloidsKey Reference
Berberine Bridge EnzymeBBEConverts (S)-reticuline to (S)-scoulerine.Palmatine, Berberine, Coptisine, Jatrorrhizine (common precursor step) frontiersin.orgcore.ac.ukoup.com
(S)-Scoulerine 9-O-methyltransferaseSOMTMethylates (S)-scoulerine to (S)-tetrahydrocolumbamine.Palmatine, Berberine, Jatrorrhizine frontiersin.orgcore.ac.ukoup.com
Columbamine O-methyltransferaseCoOMTCatalyzes the conversion of columbamine to palmatine.Palmatine oup.com
(S)-Canadine SynthaseCAS / CYP719A1Forms methylenedioxy bridge, converting (S)-tetrahydrocolumbamine to (S)-canadine.Berberine frontiersin.orgcore.ac.ukoup.com
Tetrahydroprotoberberine OxidaseTHBO / STOXOxidizes (S)-canadine to berberine; oxidizes (S)-stylopine to coptisine.Berberine, Coptisine frontiersin.orgcore.ac.ukoup.commdpi.com
Cheilanthifoline SynthaseCFS / CYP719A5Involved in forming methylenedioxy bridge from (S)-scoulerine towards (S)-stylopine.Coptisine frontiersin.orgoup.commdpi.com
Stylopine SynthaseSPS / CYP719A2Involved in forming methylenedioxy bridge from (S)-scoulerine towards (S)-stylopine.Coptisine frontiersin.orgoup.commdpi.com
Demethylases (candidate)-Proposed to demethylate (S)-tetrahydrocolumbamine or other intermediates.Jatrorrhizine oup.comresearchgate.net

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar of Palmatine Hydroxide

Elucidation of Structure-Activity Relationships (SAR) for Palmatine (B190311) Hydroxide (B78521) Derivatives

Role of Quaternary Ammonium (B1175870) Structure in Activity

Palmatine, a prominent protoberberine alkaloid, possesses a characteristic quaternary ammonium structure, which is fundamental to its diverse biological activities nih.govwikipedia.orgresearchgate.netnih.gov. This positively charged nitrogen center is a defining feature of quaternary ammonium compounds (QACs), a class of molecules widely recognized for their antimicrobial, anti-inflammatory, and other pharmacological properties researchgate.netnih.govmdpi.com.

The presence of the quaternary ammonium group in palmatine is crucial for its interaction with biological targets. For instance, in the context of antimicrobial activity, the cationic nature of QACs allows them to interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and subsequent cellular damage researchgate.netnih.govmdpi.com. Studies on palmatine and its derivatives have consistently highlighted the importance of this structural motif. Research has shown that quaternary palmatine derivatives exhibit significant antibacterial activities against various strains, including metronidazole (B1676534) (MTZ)-resistant Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans researchgate.net.

Structure-Activity Relationship (SAR) studies focusing on quaternary palmatine derivatives indicate that modifications around the quaternary nitrogen and the length of attached alkyl chains can profoundly influence potency. For example, the introduction of suitable secondary amine substituents at the C-9 position of palmatine has been shown to be beneficial for enhancing antibacterial activity researchgate.net. Furthermore, studies on quaternary protoberberine alkaloids, including palmatine, reveal that elongating the carbon chain can increase antibacterial activity up to an optimal length (e.g., 6-8 carbon atoms), beyond which the activity may decrease researchgate.net. This suggests a critical balance between the hydrophilic quaternary head and the hydrophobic alkyl chain for optimal interaction with biological membranes.

The activity of quaternary berberine-12-N,N-di-n-alkylamine chlorides, a related class of QACs, has been found to be significantly stronger than their reduced counterparts, further emphasizing the importance of the quaternary state researchgate.net. These findings underscore that the permanent positive charge on the nitrogen atom in the quaternary ammonium structure of palmatine is a key determinant of its biological efficacy, facilitating essential interactions with cellular components.

Table 1: Influence of Structural Modifications on Antibacterial Activity of Quaternary Palmatine Derivatives

Derivative FeatureObserved Effect on Antibacterial ActivityReference
Quaternary Ammonium StructureCrucial for activity researchgate.net
Introduction of secondary amine at C-9 positionBeneficial for potency researchgate.net
Elongation of aliphatic carbon chain (e.g., C-13)Increased activity up to optimal length researchgate.net
Quaternary vs. Reduced Counterparts (general QACs)Quaternary forms often stronger researchgate.net

Stereochemical Aspects of Palmatine Hydroxide Analogs

Palmatine (C21H22NO4+), in its dehydroprotoberberine form, is a planar, aromatic quaternary alkaloid nih.govuni.lu. As such, the nitrogen atom within its core structure is part of an aromatic system and is permanently charged, meaning palmatine itself, and by extension this compound (C21H22NO4.HO), does not possess a chiral center at the C-13a position nih.gov. The PubChem record for this compound specifically notes it as achiral nih.gov.

However, the broader class of protoberberine alkaloids, from which palmatine is derived, can exhibit stereoisomerism, particularly in their reduced forms, known as tetrahydroprotoberberines. These reduced analogs possess a chiral center at the C-13a position, leading to (R)- and (S)-enantiomers uodiyala.edu.iqmuni.cz. For example, tetrahydropalmatine, a reduced derivative of palmatine, has a chiral center at C-13a, and its stereochemistry can influence its biological activity bohrium.com.

While this compound itself lacks stereocenters due to its aromaticity, structural modifications or the synthesis of analogs that involve reduction of the iminium bond (C=N+) can introduce chirality. The stereochemistry of such analogs can significantly impact their interactions with biological targets, including enzymes and receptors, and consequently, their pharmacological profiles uodiyala.edu.iq. Studies exploring the SAR of protoberberine analogs often consider the stereochemical configuration at C-13a as an important determinant of activity muni.cz. The precise three-dimensional arrangement of atoms, including the orientation of substituents, plays a critical role in molecular recognition and binding affinity to biological macromolecules uodiyala.edu.iq.

Table 2: Stereochemical Characteristics of Palmatine and Related Protoberberine Alkaloids

CompoundQuaternary Nitrogen StatusChirality at C-13aNotesReference
Palmatine (cation)Quaternary, AromaticAchiralPlanar structure; nitrogen is part of an aromatic system. nih.gov
This compoundQuaternary, AromaticAchiralSalt form of palmatine cation; retains achiral nature. nih.gov
TetrahydropalmatineTertiaryChiralReduced form of palmatine; possesses a chiral center at C-13a, leading to (R)- and (S)-enantiomers, which can have differing biological activities. muni.czbohrium.com
Other Protoberberine AnalogsVariesCan be ChiralDepending on the degree of saturation and substitution, other protoberberine analogs may possess chiral centers, with stereochemistry being a key factor in their structure-activity relationships. uodiyala.edu.iqmuni.cz

Advanced Analytical and Spectroscopic Methods for Palmatine Hydroxide Characterization and Quantification

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC-Photodiode Array Detector (HPLC-PDA) Methods

High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector is a widely utilized technique for the characterization and quantification of palmatine (B190311). HPLC-PDA offers advantages in separating complex mixtures and providing spectral information for compound identification and purity assessment gu.edu.eg.

Several studies have employed HPLC-PDA for palmatine analysis. For instance, a method for simultaneous determination of palmatine along with other compounds like berberine (B55584), geniposide, and paeoniflorin (B1679553) in traditional medicinal preparations utilized a reverse-phase SunFire® C18 column (4.6 × 250 mm, 5 μm) mdpi.comresearchgate.net. The mobile phase consisted of a gradient elution system with 0.05% aqueous formic acid (solvent A) and methanol (B129727) (solvent B) mdpi.comresearchgate.net. The column temperature was maintained at 28 ± 2 ℃, with a flow rate of 1.0 mL/min and an injection volume of 10.0 μL mdpi.comresearchgate.net. Detection wavelengths were set at 230 nm and 240 nm for palmatine mdpi.comresearchgate.net.

Another HPLC method for palmatine quantification used an RP-C18 stationary phase with a gradient elution of 0.1% trifluoroacetic acid in water (solvent A) and acetonitrile (B52724) (solvent B) nih.gov. The detection wavelength was 346 nm, and the retention time for standard palmatine chloride was reported as 15.773 min nih.gov. This method employed a Waters Alliance system equipped with a UV-Vis 2489 detector and a Merck LiChroCART column (250 mm x 4.6 mm) nih.gov. The flow rate was 1.0 mL/min, and the injection volume was 10 µL nih.gov.

A different HPLC-PDA method for the simultaneous determination of nine components, including palmatine, in Banhasasim-tang decoction, used a Gemini C18 analytical column kept at 40°C nih.gov. The mobile phases were 0.1% (v/v) trifluoroacetic acid in distilled water (A) and acetonitrile (B) with a gradient elution nih.gov. The flow rate was 1.0 mL/min, and the injection volume was 10 µL. PDA detection wavelengths were set at 254, 275, and 350 nm nih.gov.

Table 1: Representative HPLC-PDA Conditions for Palmatine Analysis

ParameterCondition 1 mdpi.comresearchgate.netCondition 2 nih.govCondition 3 nih.gov
Column SunFire® C18 (4.6 × 250 mm, 5 μm)Merck LiChroCART (250 mm x 4.6 mm)Gemini C18 analytical column
Column Temperature 28 ± 2 ℃Not specified, but typical for HPLC40°C
Mobile Phase A 0.05% aqueous formic acid0.1% trifluoroacetic acid in water0.1% (v/v) trifluoroacetic acid in distilled water
Mobile Phase B MethanolAcetonitrileAcetonitrile
Elution Mode GradientGradientGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Injection Volume 10.0 μL10 µL10 µL
Detection Wavelength 230 nm, 240 nm346 nm254 nm, 275 nm, 350 nm
HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS or LC-ESI-MS) provides high sensitivity and specificity for the identification and quantification of palmatine, particularly in complex biological matrices nih.govtandfonline.com. ESI is a soft ionization technique suitable for polar and thermally labile compounds, often operating in positive ion mode for alkaloids like palmatine nih.govtandfonline.com.

A sensitive LC-ESI-MS method was developed for the simultaneous quantification of palmatine and berberine in rat plasma nih.gov. Plasma samples were extracted under alkaline conditions using 0.5M sodium hydroxide (B78521) solution nih.gov. Separation was achieved on a Shim-pack ODS column (4.6 μm, 150 mm x 2.0 mm i.d.) with a linear gradient elution using 0.08% formic acid and 2 mmol/l ammonium (B1175870) acetate (B1210297) (solvent A) and acetonitrile (solvent B) nih.gov. Analysis was performed in selected ion monitoring (SIM) mode with a positive ESI interface, selecting m/z 352 for palmatine nih.gov.

Another LC-ESI-MS method for simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma used a C18 column nih.gov. The mobile phase consisted of acetonitrile-water (40:60, v/v) containing 5 mM ammonium acetate and 0.2% glacial acetic acid nih.gov. Detection was performed in positive electrospray ionization selected ion reaction (SIR) mode at m/z 352.6 for palmatine nih.gov.

For the analysis of benzo[c]phenanthridine (B1199836) alkaloids, including palmatine, HPLC-ESI-MS/MS was employed using multiple reaction monitoring (MRM) mode tandfonline.com. The ESI(+) mass spectra were obtained with a 1.9 kV electrospray voltage and 250 °C heated capillary temperature tandfonline.com. Nitrogen gas was used for nebulization (50 L/h flow rate, 120 °C source temperature) and desolvation (350 L/h flow rate, 350 °C desolvation temperature), with argon as collision gas tandfonline.com. The observed mass values for palmatine were consistent with [M]+ m/z 352.15 researchgate.net.

Table 2: Representative HPLC-ESI-MS Conditions for Palmatine Analysis

ParameterCondition 1 nih.govCondition 2 nih.govCondition 3 (MS/MS) tandfonline.com
Column Shim-pack ODS (4.6 μm, 150 mm x 2.0 mm i.d.)C18 columnNot specified, but typical C18 for alkaloids
Mobile Phase A 0.08% formic acid and 2 mmol/l ammonium acetateWater containing 5 mM ammonium acetate and 0.2% glacial acetic acidFormic acid in water (no tetrabutylammonium (B224687) hydroxide)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Linear gradientIsocratic (40:60 v/v A:B)Gradient
ESI Mode PositivePositivePositive
Detection Mode Selected Ion Monitoring (SIM)Selected Ion Reaction (SIR)Multiple Reaction Monitoring (MRM)
m/z for Palmatine 352352.6352.15 (Precursor) nih.govresearchgate.net
Electrospray Voltage Not specifiedNot specified1.9 kV
Heated Capillary Temp. Not specifiedNot specified250 °C
Stationary and Mobile Phase Optimization for Palmatine Hydroxide Analysis

Optimizing stationary and mobile phases is critical for achieving efficient and robust chromatographic separation of palmatine. Reversed-phase liquid chromatography is the predominant mode, employing hydrophobic stationary phases (e.g., C18) and polar mobile phases chromatographyonline.com.

Stationary Phase Optimization: C18 columns are widely chosen for palmatine analysis due to their robust performance in reversed-phase mode mdpi.comresearchgate.netnih.govnih.govnih.govnih.gov. Specific examples include SunFire® C18, Merck LiChroCART, Gemini C18, and Shim-pack ODS columns mdpi.comresearchgate.netnih.govnih.govnih.gov. The choice of column dimensions (e.g., 4.6 × 250 mm) and particle size (e.g., 5 μm) influences separation efficiency and run time mdpi.comresearchgate.netnih.gov.

Mobile Phase Optimization: Mobile phase composition significantly impacts retention and selectivity chromatographyonline.commastelf.com. For ionizable compounds like palmatine (an alkaloid), pH adjustment and the use of buffer systems are crucial chromatographyonline.commastelf.com.

Solvent Selection: Common organic solvents include methanol and acetonitrile, often paired with water mdpi.comresearchgate.netnih.govnih.govnih.govnih.gov. Acetonitrile offers low viscosity and excellent UV transparency, while methanol is a cost-effective alternative mastelf.com.

pH Adjustment and Buffers: Palmatine is a basic compound (alkaloid), and its ionization state is highly sensitive to pH. Adjusting the pH of the aqueous component of the mobile phase is essential for optimal peak shape and retention mastelf.com.

Acids like formic acid, trifluoroacetic acid (TFA), or glacial acetic acid are commonly added to the aqueous phase to maintain a low pH, which helps to keep basic compounds like palmatine in their protonated (cationic) form, improving peak shape and reproducibility in reversed-phase chromatography mdpi.comresearchgate.netnih.govnih.govnih.govnih.govchromatographyonline.com. For instance, 0.05% aqueous formic acid or 0.1% trifluoroacetic acid in water have been used mdpi.comresearchgate.netnih.govnih.gov.

Ammonium salts, such as ammonium acetate, are frequently used as buffers, especially in LC-MS applications, as they are volatile and compatible with mass spectrometry nih.govnih.govchromatographyonline.comrsc.org. Concentrations like 2 mmol/l ammonium acetate or 5 mM ammonium acetate have been reported nih.govnih.govrsc.org.

Gradient Elution: Gradient elution, where the mobile phase composition changes over time, is often employed to separate compounds with a wide range of polarities, ensuring efficient separation and elution of all components, including palmatine mdpi.comresearchgate.netnih.govnih.govnih.gov.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that has been applied to the analysis of palmatine and other alkaloids mdpi.comnih.gov. CE offers high separation efficiency, short analysis times, and low sample and solvent consumption mdpi.comnih.gov.

CE methods for palmatine often utilize UV detection, but coupling with Mass Spectrometry (CE-MS) can significantly enhance sensitivity and selectivity, achieving lower limits of detection compared to UHPLC-MS in some cases mdpi.comnih.govresearchgate.net. For instance, studies using four alkaloid standards, including palmatine, found in Rhizoma coptidis demonstrated 1000 times lower LODs with CE-MS compared to UHPLC-MS mdpi.com.

Non-aqueous background electrolytes (BGEs) have been optimized for the separation of analytes, including palmatine. An example of a non-aqueous BGE includes sodium tetraborate, sodium hydroxide, methanol, and 1-propanol (B7761284) nih.gov. Other BGEs mentioned for alkaloid separation include methanol and acetonitrile (4:1; v/v) containing 40 or 50 mM ammonium acetate and 0.5% acetic acid, used in NACE-ESI-MS nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC), including its high-performance variant (HPTLC), is a simple, rapid, and cost-effective method for the qualitative analysis, purity testing, and sometimes quantification of palmatine uni-giessen.deresearchgate.netwjpls.org.

Stationary Phase: Silica (B1680970) gel 60 F254 is a commonly used stationary phase for TLC of alkaloids like palmatine nih.govuni-giessen.deresearchgate.net.

Mobile Phase: Various solvent systems have been optimized for palmatine separation:

Ethyl acetate:methanol (1:1, v/v) with one drop of ammonia (B1221849) has been used for TLC testing of palmatine nih.gov.

For simultaneous estimation of palmatine and other alkaloids (e.g., berberine, berbamine, magnoflorine, jatrorrhizine), a validated HPTLC method used ethyl acetate-formic acid-glacial acetic acid-water (100:11:11:26, V/V) as the mobile phase researchgate.net.

Other systems include chloroform (B151607), methanol, and 20% ammonium hydroxide (2:2:1) wjpls.org.

Detection: Palmatine spots on TLC plates are typically detected under UV light at 254 nm or 366 nm uni-giessen.deresearchgate.net. HPTLC, when combined with densitometry, allows for quantitative determination researchgate.net.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique primarily used for the isolation and purification of palmatine from crude extracts of natural sources nih.govnih.gov. This method separates compounds based on their differential adsorption to the silica gel stationary phase and elution by a mobile phase rochester.edu.

Stationary Phase: Silica gel (e.g., Silica gel 60, Merck, with particle sizes like 0.063–0.200 mm and 0.200–0.500 mm, or 200–300 mesh) is the standard stationary phase nih.govgoogle.com.

Elution Solvents: The choice of eluent system is critical for effective separation. Common strategies involve gradient elution with solvents of increasing polarity:

Stepwise Elution: Methanol extracts are often partitioned by silica gel column chromatography with stepwise elution using n-hexane, ethyl acetate (EtOAc), and methanol (MeOH) gradients nih.gov.

Specific Mixtures:

Petroleum ether/ethyl acetate (5:1) has been used to yield palmatine as a yellow solid .

For purification, n-butyl alcohol-glacial acetic acid-water (volume ratio 7:1:2) has been used as an eluting solvent google.com. It was noted that palmatine components could be preferably separated from more polar compounds like jateorhizine on silica gel columns (200–300 order) when using 90% ethanol (B145695), demonstrating a "reverse-phase" character google.com.

For the purification of palmatine hydrochloride, 40% ethanol elution followed by concentration and pH adjustment with hydrochloric acid to pH 2 has been reported google.com.

Method Validation Parameters for this compound Quantification

The validation of analytical methods for palmatine quantification ensures their reliability, accuracy, and suitability for their intended purpose, adhering to guidelines such as those from the International Conference on Harmonisation (ICH) particle.dk. Key validation parameters include:

Linearity: Assesses the proportional relationship between the analyte concentration and the detector response over a specified range particle.dk. For palmatine, HPLC-PDA methods have shown excellent linearity with correlation coefficients (r²) typically ≥ 0.9994 mdpi.comresearchgate.netnih.gov. LC-MS/MS methods have shown linearity over ranges such as 0.20–100.0 ng/mL rsc.org and 0.31–20 ng/mL nih.govnih.gov. HPTLC methods have reported linearity for palmatine in the range of 200–700 ng/spot researchgate.net.

Table 3: Linearity Ranges for Palmatine Quantification

MethodLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-PDA2.50–25.00 μg/mL≥ 0.9994 mdpi.comresearchgate.net
HPLC-PDANot specified, but good linearity reported≥ 0.9998 nih.gov
LC-ESI-MS0.31–20 ng/mLNot specified nih.gov
LC-ESI-MS1.00–500 ng/mLNot specified nih.gov
LC-MS/MS0.20–100.0 ng/mLNot specified rsc.org
HPTLC200–700 ng/spotNot specified researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration detectable, while LOQ is the lowest concentration quantifiable with acceptable precision and accuracy particle.dk.

HPLC-PDA methods reported LODs for palmatine in the range of 0.131–0.296 μg/mL and LOQs from 0.398–0.898 μg/mL mdpi.comresearchgate.net. Another HPLC-PDA method reported LODs of 0.01–0.09 µg/mL and LOQs of 0.03–0.30 µg/mL nih.gov.

LC-ESI-MS methods achieved lower limits, with LLOQs of 0.31 ng/mL nih.gov and 1.00 ng/mL nih.gov for palmatine in rat plasma.

HPTLC methods showed LODs of 55.68 ng/spot for palmatine researchgate.net.

Table 4: LOD and LOQ Values for Palmatine Quantification

MethodLOD Range (μg/mL or ng/mL)LOQ Range (μg/mL or ng/mL)Reference
HPLC-PDA0.131–0.296 μg/mL0.398–0.898 μg/mL mdpi.comresearchgate.net
HPLC-PDA0.01–0.09 µg/mL0.03–0.30 µg/mL nih.gov
LC-ESI-MSNot specified0.31 ng/mL (LLOQ) nih.gov
LC-ESI-MSNot specified1.00 ng/mL (LLOQ) nih.gov
HPTLC55.68 ng/spotNot specified researchgate.net

Precision: Evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions particle.dk. It is typically expressed as relative standard deviation (RSD).

Intra-day and inter-day precision for HPLC-PDA methods showed RSD values generally less than 4% mdpi.comresearchgate.net and less than 1.13% (intra-day) and 1.83% (inter-day) nih.gov.

LC-ESI-MS methods reported intra- and inter-day precision (R.S.D.%) within 15% nih.gov and less than 9% nih.gov.

Table 5: Precision Data for Palmatine Quantification

MethodPrecision TypeRSD (%) RangeReference
HPLC-PDAIntra-day0.111–2.857 mdpi.comresearchgate.net
HPLC-PDAInter-day0.946–3.593 mdpi.comresearchgate.net
HPLC-PDAIntra-day< 1.13 nih.gov
HPLC-PDAInter-day< 1.83 nih.gov
LC-ESI-MSIntra-day< 15 nih.gov
LC-ESI-MSInter-day< 15 nih.gov
LC-ESI-MSIntra-day< 9 nih.gov
LC-ESI-MSInter-day< 9 nih.gov

Accuracy: Measures the closeness of agreement between the test result and the accepted reference value particle.dk. It is often expressed as recovery percentage.

HPLC-PDA methods showed accuracies ranging from 96.74–102.53% (intra-day) and 97.95–100.83% (inter-day), with recoveries averaging 92.33–116.72% (RSD < 5%) mdpi.comresearchgate.net and 98.65–103.22% (RSD < 1.25%) nih.gov.

LC-ESI-MS methods reported accuracy (%bias) ranging from -5 to 5% nih.gov and -7.4 to 4.8% nih.gov. Extraction recoveries for palmatine were around 64.2% nih.gov and 57.26% nih.gov.

HPTLC methods reported mean recoveries of 98.55% for palmatine researchgate.net.

Table 6: Accuracy and Recovery Data for Palmatine Quantification

MethodAccuracy (% or %bias)Recovery (%)Reference
HPLC-PDA96.74–102.53% (intra-day)92.33–116.72% mdpi.comresearchgate.net
97.95–100.83% (inter-day)
HPLC-PDANot specified98.65–103.22% nih.gov
LC-ESI-MS-5 to 5% (bias)64.2% nih.gov
LC-ESI-MS-7.4 to 4.8% (error)57.26% nih.gov
HPTLCNot specified98.55% researchgate.net

Specificity: Ensures that the method can accurately measure the analyte in the presence of other components, such as impurities, degradants, or excipients particle.dk. Specificity is evaluated by comparing retention times and UV spectra of standard mixtures and samples mdpi.comresearchgate.net.

Robustness: Demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters particle.dk. While specific robustness data for palmatine were not detailed in all snippets, it is a standard validation parameter for analytical methods scielo.br.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity is a fundamental validation parameter that assesses the direct proportionality between the analytical method's response and the analyte's concentration within a defined range wjarr.comchromatographyonline.com. This relationship is typically established by analyzing a series of standard solutions at various concentrations and constructing a calibration curve. The linearity is evaluated by visual inspection of the plot, followed by calculation of the regression equation, y-intercept, and correlation coefficient (r²). For impurity tests, the lower linearity limit is defined by the Limit of Quantitation (LOQ) demarcheiso17025.com.

Several studies have demonstrated excellent linearity for palmatine across different analytical techniques and matrices:

An High-Performance Liquid Chromatography (HPLC) method developed for palmatine quantification in Fibraurea tinctoria Lour exhibited strong linearity with a correlation coefficient (r²) of 0.9998. The calibration curve for this method was determined as y = 42890x + 743.9 nih.gov.

In a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) method applied to rabbit plasma, palmatine demonstrated linearity over a broad concentration range of 0.1 to 400 ng/mL researchgate.net.

Another HPLC-ESI-MS method for palmatine in rat plasma was validated with linearity spanning concentrations from 0.31 to 20 ng/mL nih.gov.

An HPLC-Photodiode Array Detector (PDA) method for the simultaneous determination of palmatine in Haedoksamul-tang showed excellent linearity (r² ≥ 0.9994) within the concentration range of 2.50–25.00 μg/mL researchgate.netmdpi.com.

For the determination of alkaloids, including palmatine, in goldenseal root powder, standard solutions exhibited linearity over their evaluated concentration ranges researchgate.net. The analytical method itself was linear for alkaloid extraction using 0.3-2 g of goldenseal root powder per 100 mL of extraction solvent researchgate.net.

Limits of Detection (LOD) represent the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily precisely quantified, under specified experimental conditions wjarr.comchromatographyonline.com. LODs are particularly relevant for impurity methods demarcheiso17025.com. Common approaches for determining LOD include visual evaluation, signal-to-noise (S/N) ratio (typically 3:1), or calculation based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formula LOD = 3.3σ/S wjarr.comchromatographyonline.comnih.govscielo.br.

Reported LOD values for palmatine include:

An HPLC method for palmatine in Fibraurea tinctoria Lour reported an LOD of 0.1683 µg/mL nih.gov.

A highly sensitive chemiluminescence (CL) method for palmatine achieved a detection limit of 6.0 × 10⁻¹⁰ M researchgate.net.

For palmatine in goldenseal root powder, the LOD was determined to be 0.5 µg/mL, which corresponds to detection levels of 0.004% w/w in test samples researchgate.net.

The HPLC-PDA method for palmatine in Haedoksamul-tang yielded LOD values ranging from 0.131–0.296 μg/mL researchgate.netmdpi.com.

Limits of Quantification (LOQ) denote the lowest concentration of an analyte in a sample that can be quantitatively measured with acceptable precision and accuracy under the established experimental conditions of the analytical method chromatographyonline.comscielo.br. LOQ determination is crucial for impurity quantification and analyses of samples with low analyte levels scielo.br. Similar to LOD, LOQ can be determined using the S/N ratio (typically 10:1) or calculated using the formula LOQ = 10σ/S chromatographyonline.comnih.govscielo.br.

Quantification limits for palmatine have been reported as:

The HPLC method for palmatine in Fibraurea tinctoria Lour established an LOQ of 0.5101 µg/mL nih.gov.

An LC-ESI-MS method for palmatine in rabbit plasma reported a lower limit of quantification of 0.1 ng/mL researchgate.net.

An HPLC-ESI-MS method for palmatine in rat plasma determined a lower limit of quantification of 0.31 ng/mL nih.gov.

For the HPLC-PDA method for palmatine in Haedoksamul-tang, LOQ values ranged from 0.398–0.898 μg/mL researchgate.netmdpi.com.

Table 1: Summary of Linearity, LOD, and LOQ for Palmatine

Method/MatrixLinearity RangeLODLOQCitation
HPLC (Fibraurea tinctoria Lour)y = 42890x + 743.90.99980.1683 µg/mL0.5101 µg/mL nih.gov
LC-ESI-MS (Rabbit Plasma)0.1-400 ng/mLNot specifiedNot specified0.1 ng/mL researchgate.net
HPLC-ESI-MS (Rat Plasma)0.31-20 ng/mLNot specifiedNot specified0.31 ng/mL nih.gov
HPLC-PDA (Haedoksamul-tang)2.50–25.00 μg/mL≥ 0.99940.131–0.296 μg/mL0.398–0.898 μg/mL researchgate.netmdpi.com
CL Method5.0 × 10⁻⁹ to 1.0 × 10⁻⁶ MNot specified6.0 × 10⁻¹⁰ MNot specified researchgate.net
LC (Goldenseal Root Powder)0.3-2 g powder/100 mL solventNot specified0.5 µg/mL (0.004% w/w)Not specified researchgate.net

Precision (Intra-day and Inter-day) and Accuracy

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under specified conditions elementlabsolutions.com. It encompasses two main aspects:

Intra-day precision (Repeatability): Measures the variability within a single day, typically performed by a single analyst using the same equipment europa.eubiopharminternational.com.

Inter-day precision (Intermediate Precision): Assesses variability over multiple days, often involving different analysts, instruments, or reagent batches within the same laboratory europa.eubiopharminternational.compda.org. Precision is commonly expressed as relative standard deviation (RSD) or coefficient of variation (CV) researchgate.neteuropa.eu.

Reported precision data for palmatine methods include:

An LC-ESI-MS method for palmatine in rabbit plasma demonstrated strong precision, with both intra-day and inter-day precision values consistently below 7.10% researchgate.net.

An HPLC-ESI-MS method for palmatine in rat plasma reported inter- and intra-day precision (R.S.D. %) values that were all within 15% nih.gov.

For the HPLC-PDA method used to quantify palmatine in Haedoksamul-tang, the intra-day and inter-day RSDs for palmatine were notably low, all being less than 4% researchgate.netmdpi.com. More specifically, intra-day RSDs for the four compounds (including palmatine) ranged from 0.111% to 2.857%, and inter-day RSDs ranged from 0.946% to 3.593% mdpi.com.

Accuracy quantifies the closeness of agreement between the measured value and the true or accepted reference value of the analyte wjarr.comelementlabsolutions.com. It is a critical parameter to ensure the reliability of quantitative results. Accuracy is frequently assessed by analyzing samples with known concentrations (spiked samples) and determining the percentage recovery or bias from the true value elementlabsolutions.comeuropa.eu.

Accuracy data for palmatine methods indicate:

The LC-ESI-MS method for palmatine in rabbit plasma showed excellent accuracy, with bias percentages within ±7.11% researchgate.net.

An HPLC-ESI-MS method for palmatine in rat plasma reported accuracy (%bias) ranging from -5% to 5% nih.gov.

In the HPLC-PDA method for Haedoksamul-tang, the accuracy values for palmatine were high, ranging from 96.74–102.53% for intra-day measurements and 97.95–100.83% for inter-day measurements researchgate.netmdpi.com.

Table 2: Summary of Precision and Accuracy for Palmatine

Method/MatrixPrecision (Intra-day RSD)Precision (Inter-day RSD)Accuracy (% Bias / % Recovery)Citation
LC-ESI-MS (Rabbit Plasma)< 7.10%< 7.10%Within ±7.11% researchgate.net
HPLC-ESI-MS (Rat Plasma)< 15%< 15%-5% to 5% nih.gov
HPLC-PDA (Haedoksamul-tang)< 4% (0.111–2.857%)< 4% (0.946–3.593%)96.74–102.53% (Intra-day), 97.95–100.83% (Inter-day) researchgate.netmdpi.com

Extraction Recovery Determination

Studies on palmatine have reported varying extraction efficiencies depending on the matrix and extraction method employed:

An LC-ESI-MS method for palmatine in rabbit plasma indicated a mean absolute recovery of more than 72% researchgate.net.

Another HPLC-ESI-MS method, also for palmatine in rat plasma, reported an average extraction recovery of 64.2% nih.gov.

For the determination of alkaloids in goldenseal root powder using an LC method, the recoveries for palmatine were found to be as high as 92.3% researchgate.net.

In the HPLC-PDA method for palmatine in Haedoksamul-tang, the average recoveries ranged from 92.33% to 116.72%, with RSD values less than 5% researchgate.netmdpi.com. Specifically, the average recoveries for palmatine were within 92.33% to 116.72% with RSD values ranging from 0.731% to 4.705% mdpi.com.

A study employing a deep eutectic solvent for the extraction of palmatine, along with other components, reported good recoveries in the range of 92.84–113.72% mdpi.com.

Table 3: Summary of Extraction Recovery for Palmatine

Method/MatrixAverage Extraction RecoveryCitation
LC-ESI-MS (Rabbit Plasma)> 72% researchgate.net
HPLC-ESI-MS (Rat Plasma)64.2% nih.gov
LC (Goldenseal Root Powder)92.3% researchgate.net
HPLC-PDA (Haedoksamul-tang)92.33–116.72% researchgate.netmdpi.com
Deep Eutectic Solvent Extraction (Coptis chinensis)92.84–113.72% mdpi.com

Molecular and Cellular Mechanisms of Action of Palmatine Hydroxide

Interaction with Specific Molecular Targets

Palmatine (B190311) hydroxide's multifaceted pharmacological profile stems from its ability to interact with and modulate the function of several specific molecular targets. These interactions, detailed in the following subsections, underpin its observed anti-inflammatory, antiviral, anticancer, and neuroprotective properties.

Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibition

Palmatine hydroxide (B78521) acts as an irreversible inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO-1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. explorationpub.comfrontiersin.orgcaymanchem.com IDO-1 is a significant target in immunotherapy due to its role in creating an immunosuppressive microenvironment. mdpi.comresearchgate.netscielo.br The inhibitory activity of palmatine hydroxide against IDO-1 has been quantified with half-maximal inhibitory concentrations (IC50) of 3 µM against human IDO-1 expressed in HEK293 cells (HEK293-hIDO-1) and 157 µM against recombinant human IDO-1 (rhIDO-1). explorationpub.comfrontiersin.orgcaymanchem.comsci-hub.st This irreversible inhibition suggests a strong and lasting effect on the enzyme's function.

Table 1: IDO-1 Inhibition by this compound

Target IC50 Value Source
HEK293-hIDO-1 3 µM explorationpub.comfrontiersin.orgcaymanchem.comsci-hub.st

Viral Protease Inhibition (e.g., West Nile Virus NS2B-NS3 Protease)

This compound has been identified as an inhibitor of the West Nile virus (WNV) NS2B-NS3 protease, an essential enzyme for viral replication. frontiersin.orgresearchgate.netnih.govresearchgate.net The inhibition occurs in an uncompetitive manner, with an IC50 value of 96 µM. explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net This mechanism suggests that this compound binds to the enzyme-substrate complex. Beyond direct enzymatic inhibition, palmatine has demonstrated the ability to suppress WNV replication in cell culture with a 50% effective concentration (EC50) of 3.6 µM. explorationpub.com Its antiviral activity extends to other flaviviruses, with EC50 values of 26.4 µM for Dengue virus serotype 2 (DENV-2) and 7.3 µM for Yellow Fever Virus (YFV). explorationpub.com

Table 2: Antiviral Activity of Palmatine

Virus Target/Assay IC50/EC50 Value Source
West Nile Virus (WNV) NS2B-NS3 Protease 96 µM (IC50) explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net
West Nile Virus (WNV) Viral Suppression 3.6 µM (EC50) explorationpub.com
Dengue Virus 2 (DENV-2) Viral Suppression 26.4 µM (EC50) explorationpub.com

Aurora Kinase A (AURKA) Modulation

Palmatine modulates the activity of Aurora Kinase A (AURKA), a key regulator of mitotic progression that is often overexpressed in various cancers. wikipedia.orgfrontiersin.org Studies have shown that palmatine reduces the protein levels of AURKA in colon cancer cells. explorationpub.comresearchgate.net This downregulation of AURKA leads to a G2/M phase cell cycle arrest and induction of apoptosis. explorationpub.comresearchgate.net Mechanistically, palmatine attenuates the stability of the AURKA protein and diminishes its nuclear localization by interfering with the interaction between AURKA and Myosin heavy chain 9 (MYH9), which acts as an auxiliary protein for AURKA's nuclear transport. wikipedia.org

Urease Inhibition (e.g., Helicobacter pylori urease)

Palmatine exhibits significant inhibitory activity against urease, particularly from Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. conicet.gov.ar The inhibition of H. pylori urease (HPU) by palmatine is dose-dependent, with an IC50 value of 0.53 ± 0.01 mM. For comparison, its IC50 against jack bean urease (JBU) is 0.03 ± 0.00 mM. Kinetic analysis has revealed that palmatine acts as a noncompetitive inhibitor for both HPU and JBU. The mechanism of inhibition involves interaction with the sulfhydryl groups in the active site of the enzyme, rather than interacting with the nickel ions (Ni2+). This inhibition is reversible, as demonstrated by DTT reactivation assays.

Table 3: Urease Inhibition by Palmatine

Urease Source IC50 Value (mM) Inhibition Type Source
Helicobacter pylori Urease (HPU) 0.53 ± 0.01 Noncompetitive

Acetylcholinesterase (AChE) Inhibition

Palmatine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is relevant to the management of neurodegenerative conditions like Alzheimer's disease. frontiersin.orgresearchgate.net Different studies have reported varying IC50 values for palmatine against AChE, ranging from 0.46 µM to 9.14 µM. explorationpub.comnih.govconicet.gov.ar The mechanism of inhibition has been described as mixed competitive, indicating that palmatine can bind to both the catalytic site and a peripheral site on the enzyme. conicet.gov.ar Palmatine shows selectivity for AChE over butyrylcholinesterase (BChE), with a reported IC50 for BChE being significantly higher at over 100 µM or 6.84 µM in another study. explorationpub.comresearchgate.net

Table 4: Acetylcholinesterase (AChE) Inhibition by Palmatine

Study/Source IC50 Value for AChE (µM) Inhibition Type Source
Cayman Chemical 0.51 - researchgate.net
Jung et al. (2009) 0.44 - 0.80 - frontiersin.org
Lin et al. (2020a) 1.49 (µg/mL) -
Bonesi et al. 7.4 (µg/mL) - nih.gov
Unnamed Study 9.14 - nih.gov

Alpha-Glucosidase and DPP-IV Enzyme Inhibition (in silico)

In silico studies, specifically molecular docking, have predicted that palmatine has the potential to inhibit alpha-glucosidase and dipeptidyl peptidase-IV (DPP-IV), two enzymes that are targets in the management of diabetes mellitus. For alpha-glucosidase, which is involved in carbohydrate digestion, palmatine showed a binding affinity of -6.1 kcal/mol. For DPP-IV, an enzyme that degrades incretin (B1656795) hormones, palmatine exhibited a binding affinity of -7.1 kcal/mol. While these computational findings suggest a potential inhibitory role, some in vitro studies have shown weak to moderate inhibitory effects. For instance, one study reported an IC50 of 9.39 µM for alpha-glucosidase and 8.7 µM for DPP-IV.

Table 5: In Silico and In Vitro Inhibition of Alpha-Glucosidase and DPP-IV by Palmatine

Enzyme Binding Affinity (kcal/mol, in silico) IC50 Value (µM, in vitro) Source
Alpha-Glucosidase -6.1 9.39

Modulation of Cellular Processes

This compound influences fundamental cellular activities, leading to the inhibition of cancer cell proliferation and the attenuation of inflammatory responses. These effects are achieved through the targeted modulation of specific molecular pathways and markers.

Induction of Apoptosis via Mitochondrial Pathways

Palmatine has been shown to induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial-associated pathway. nih.gov This intrinsic pathway is a critical mechanism for eliminating damaged or unwanted cells. The process is initiated by various stress signals that converge on the mitochondria, leading to the release of pro-apoptotic proteins into the cytoplasm. thoracickey.com

The integrity of the mitochondrial outer membrane is a crucial checkpoint in this process. thoracickey.com Palmatine's influence on this pathway leads to a cascade of events culminating in cell death. Research indicates that palmatine can induce mitophagy, the selective degradation of mitochondria, which is a vital process for maintaining mitochondrial health. nih.gov However, in the context of cancer, its pro-apoptotic effects are more prominent.

Studies have demonstrated that palmatine modulates the expression and activity of several key apoptosis-related proteins. nih.gov It promotes the expression of pro-apoptotic proteins such as p53 and p73. nih.gov The p53 protein plays a significant role in sensing cellular stress and can initiate apoptosis by activating genes like Bax. mdpi.com

Palmatine treatment has been observed to increase the levels of active Caspase-3 and Caspase-9. nih.gov Caspases are a family of proteases that execute the apoptotic process. nih.gov The activation of Caspase-9 is a key event following the release of cytochrome c from the mitochondria, which then leads to the activation of executioner caspases like Caspase-3. thoracickey.comresearchgate.net

Furthermore, palmatine induces the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates Caspase-9. thoracickey.com

Conversely, palmatine has been shown to reduce the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov These proteins normally function to prevent mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. nih.govd-nb.info By downregulating Bcl-2 and Bcl-xL, palmatine facilitates the pro-apoptotic signaling cascade. nih.govnih.gov

Apoptosis MarkerEffect of PalmatineRole in Apoptosis
p53 Increased expressionPro-apoptotic transcription factor
p73 Increased expressionPro-apoptotic transcription factor
Caspase-3 Increased activationExecutioner caspase
Caspase-9 Increased activationInitiator caspase
Cytochrome c Increased release from mitochondriaActivates the apoptosome
Bcl-2 Decreased expressionAnti-apoptotic protein
Bcl-xL Decreased expressionAnti-apoptotic protein

Cell Cycle Arrest (e.g., G2/M phase arrest)

In addition to inducing apoptosis, palmatine can halt the proliferation of cancer cells by causing cell cycle arrest, specifically at the G2/M phase. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. genome.jp The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. wikipedia.org

Research has confirmed that palmatine induces G2/M phase arrest in colon cancer cells. nih.gov This arrest is a crucial mechanism for its anti-cancer activity, as it provides an opportunity for the cell to either repair DNA damage or undergo apoptosis if the damage is irreparable. taylorandfrancis.com

Influence on Gene Expression (e.g., TNF-α, IL-10 mRNA, PPAR-γ, C/EBP-α)

Palmatine exerts its influence on cellular function by modulating the expression of various genes involved in inflammation and adipogenesis.

It has been shown to affect the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10). TNF-α is a pro-inflammatory cytokine, while IL-10 is generally considered anti-inflammatory. frontiersin.orgnih.gov The modulation of these cytokines is a key aspect of palmatine's anti-inflammatory properties.

Palmatine also influences the expression of transcription factors like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein-alpha (C/EBP-α). mdpi.comnih.gov These proteins are master regulators of adipogenesis, the process of fat cell formation. mdpi.comresearchgate.net PPAR-γ activation is known to have anti-inflammatory effects and can inhibit the expression of pro-inflammatory mediators. nih.gov C/EBP-α works in concert with PPAR-γ to regulate adipocyte genes. nih.gov The interplay between these transcription factors is crucial in metabolic and inflammatory signaling. mdpi.comresearchgate.net

GeneFunctionEffect of Palmatine (Inferred)
TNF-α Pro-inflammatory cytokineModulation of expression
IL-10 Anti-inflammatory cytokineModulation of expression
PPAR-γ Transcription factor (adipogenesis, anti-inflammatory)Modulation of expression
C/EBP-α Transcription factor (adipogenesis)Modulation of expression

Pathways Mediated by this compound

This compound's therapeutic effects are mediated through its interaction with specific signaling pathways, particularly those involved in inflammation.

Anti-inflammatory Signaling Pathways (e.g., HMGB1 release, neutrophil influx)

A key aspect of palmatine's anti-inflammatory action is its ability to modulate pathways involving High Mobility Group Box 1 (HMGB1). HMGB1 is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. nih.gov It can be released passively from necrotic cells or actively secreted by immune cells. frontiersin.org

Extracellular HMGB1 triggers inflammatory responses, including the recruitment of inflammatory cells like neutrophils. embopress.org This influx of neutrophils to the site of inflammation is a hallmark of the inflammatory process. Studies have shown that HMGB1 can induce neutrophil dysfunction in the context of sepsis. nih.gov Palmatine's anti-inflammatory effects are, in part, attributed to its ability to modulate the release and signaling of HMGB1, thereby reducing the subsequent neutrophil influx and inflammatory cascade. frontiersin.org The SIRT1-HMGB1 axis is a recognized pathway where deacetylation of HMGB1 by SIRT1 can inhibit its release and thus temper inflammation. frontiersin.org

Antioxidant Defense Systems (e.g., reactive oxygen species scavenging, enzymatic antioxidants like SOD, CAT, GSH)

Palmatine demonstrates significant antioxidant properties, primarily through the enhancement of endogenous antioxidant defense systems and direct scavenging of reactive oxygen species (ROS). nih.govnih.gov Oxidative stress, characterized by an imbalance between ROS production and the body's ability to neutralize them, is implicated in various pathologies. researchgate.netjppres.com Palmatine helps mitigate this by reducing the levels of oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation. tandfonline.comnih.gov

The compound's mechanism involves bolstering the activity of key enzymatic antioxidants. tandfonline.com Aerobic organisms are equipped with an antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which work in concert to protect cells from oxidative damage. nih.govoatext.com SOD catalyzes the conversion of superoxide anions into hydrogen peroxide, which is then hydrolyzed by CAT into water and oxygen. oatext.com Glutathione (GSH), a crucial substrate for GPX, is a vital component of the antioxidative defense mechanism. tandfonline.comoatext.com

Research has shown that palmatine administration can increase the activities of SOD, CAT, and GSH. tandfonline.comnih.gov In studies on diabetic rat models, palmatine treatment was found to improve oxidative stress by increasing SOD, CAT, and GSH activities while lowering MDA levels. tandfonline.comnih.gov This suggests palmatine can activate proteins associated with antioxidant activity, thereby protecting cells from ROS. tandfonline.comnih.gov The antioxidant capacity of palmatine is also linked to its ability to scavenge free radicals directly, including nitric oxide and hydrogen peroxide, and to chelate metal ions. researchgate.netjppres.com This multifaceted antioxidant action helps to maintain cellular redox homeostasis and prevent oxidative damage. mdpi.com

Table 1: Summary of Palmatine's Antioxidant Effects

Mechanism Finding Model System Reference
Enzyme Activity Increased Superoxide Dismutase (SOD) activity. STZ-induced diabetic rats tandfonline.com, nih.gov
Increased Catalase (CAT) activity. STZ-induced diabetic rats tandfonline.com, nih.gov
Increased Glutathione (GSH) activity. STZ-induced diabetic rats tandfonline.com, nih.gov
ROS Scavenging Reduced elevated ROS levels derived from Aβ toxicity. C. elegans (transgenic) nih.gov
Enhanced resistance to paraquat-induced oxidative stress. C. elegans nih.gov
Scavenged nitric oxide, hydrogen peroxide radicals. In vitro assays researchgate.net
Lipid Peroxidation Reduced malondialdehyde (MDA) levels. STZ-induced diabetic rats tandfonline.com, nih.gov
Inhibited lipid peroxidation. In vitro assays researchgate.net

Regulation of Metabolic Enzymes and Lipid Metabolism

Palmatine exerts significant regulatory effects on metabolic enzymes and lipid metabolism, positioning it as a compound of interest for metabolic syndrome. nih.gov Its actions encompass the inhibition of adipocyte formation, regulation of cholesterol, and modulation of key metabolic pathways. nih.govmdpi.com

In vitro studies using 3T3-L1 pre-adipocytes have shown that palmatine treatment reduces lipid accumulation during differentiation. nih.gov This anti-adipogenic effect is achieved by decreasing the expression of critical transcription factors for adipogenesis, namely proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α). nih.gov

In animal models of hyperlipidemia, palmatine has been shown to improve the lipid profile by reducing serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c). nih.gov The mechanisms for these effects are multifactorial. Palmatine increases the expression of the low-density lipoprotein receptor (LDLR), which facilitates the clearance of cholesterol from the blood. nih.gov It also upregulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acid, and decreases the apical sodium-dependent bile acid transporter (ASBT), which reduces bile acid reabsorption and promotes excretion. nih.govnih.gov Furthermore, palmatine has been noted to decrease the expression of HMG-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis. nih.gov

Table 2: Effects of Palmatine on Lipid Metabolism Regulation

Target/Process Effect of Palmatine Mechanism Model System Reference
Adipogenesis Reduced lipid accumulation Downregulation of PPAR-γ and C/EBP-α 3T3-L1 pre-adipocytes nih.gov
Cholesterol Metabolism Decreased serum TC, TG, LDL-c Increased LDLR and CYP7A1 expression Syrian golden hamsters nih.gov
Decreased serum TC, TG, LDL-c; Increased HDL-c Not specified KK-Ay mice nih.gov
Bile Acid Metabolism Reduced bile acid reabsorption Decreased ASBT mRNA and protein expression Syrian golden hamsters nih.gov
Cholesterol Synthesis Reduced cholesterol production Potential decrease in HMGCR expression Cellular studies nih.gov
Energy Metabolism Improved energy metabolism Potential increase in UCP-2 expression Cellular studies nih.gov

DNA Intercalation and Nucleic Acid Synthesis Inhibition

Palmatine, a protoberberine alkaloid, interacts with nucleic acids, a mechanism that is central to some of its therapeutic properties. biorxiv.orgbiorxiv.org The primary mode of this interaction has been a subject of investigation, with recent studies using molecular dynamic simulations providing strong evidence that intercalation is the dominant binding mode of palmatine with DNA. biorxiv.orgbiorxiv.orgacs.orgnih.gov

Intercalation involves the insertion of a planar molecule, like palmatine, between the base pairs of the DNA double helix. nih.gov This binding is thermodynamically and kinetically favored over other modes like groove binding. biorxiv.orgbiorxiv.org The enthalpic contribution for the intercalative mode is significantly more favorable than for minor or major groove binding, underscoring its stability. biorxiv.org This interaction leads to the formation of stable palmatine-DNA complexes, which can be observed through changes in the absorption spectrum of palmatine and an increased thermal melting temperature of the DNA. nih.gov

By binding to DNA, palmatine can interfere with crucial cellular processes that rely on the DNA template, such as replication and transcription. mdpi.com This interference can lead to the inhibition of nucleic acid synthesis. mdpi.comontosight.ai The ability of small molecules to interact with and alter the structure of DNA is a key mechanism for many anticancer and antiviral drugs. ontosight.ai Palmatine's capacity to bind to DNA, particularly through intercalation, suggests its potential to disrupt the proliferation of rapidly dividing cells. biorxiv.orgbiorxiv.org

Table 3: Characteristics of Palmatine-DNA Interaction

Parameter Description Significance Reference
Binding Mode Predominantly intercalation More stable and specific interaction compared to groove binding. biorxiv.org, biorxiv.org, acs.org
Thermodynamics Pronounced enthalpic advantage for intercalation Indicates a highly favorable and stable binding within the DNA helix. biorxiv.org
Spectroscopic Evidence Hypochromic and bathochromic shifts in absorption spectrum Confirms the formation of a stable complex between palmatine and DNA. nih.gov
Functional Implication Potential inhibition of nucleic acid synthesis Affects DNA replication and repair, crucial for drug development. mdpi.com, ontosight.ai
Structural Effect Partial intercalation due to buckled structure Differentiates its binding from more planar alkaloids like sanguinarine. nih.gov

Modulation of Neurotransmitter Systems

Palmatine exhibits neuroprotective effects that appear to be mediated, in part, by its ability to modulate various neurotransmitter systems. medchemexpress.commedchemexpress.com Neuromodulation is the process by which the activity of the nervous system is regulated through the control of neurotransmitter levels. news-medical.net

One of the key findings is that palmatine acts as an inhibitor of dopamine (B1211576) generation. targetmol.com Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward, and its dysregulation is associated with several neurological and psychiatric disorders. nih.gov By modulating dopamine, palmatine may influence these pathways.

Table 4: Mentioned Compounds

Compound Name
This compound
Palmatine
Malondialdehyde (MDA)
Superoxide Dismutase (SOD)
Catalase (CAT)
Glutathione (GSH)
Glutathione Peroxidase (GPX)
Proliferator-activated receptor-γ (PPAR-γ)
CCAAT/enhancer-binding protein-α (C/EBP-α)
Total Cholesterol (TC)
Triglycerides (TG)
Low-density lipoprotein cholesterol (LDL-c)
High-density lipoprotein cholesterol (HDL-c)
Low-density lipoprotein receptor (LDLR)
Cholesterol 7α-hydroxylase (CYP7A1)
Apical sodium-dependent bile acid transporter (ASBT)
HMG-CoA reductase (HMGCR)
Sanguinarine
Dopamine
Acetylcholine

Pre Clinical Pharmacological Activities of Palmatine Hydroxide in in Vitro and Animal Models

Anti-Cancer Activities

Inhibition of Colon Cancer Cell Proliferation (in vitro)

Palmatine (B190311), a protoberberine alkaloid from which palmatine hydroxide (B78521) is derived, has demonstrated significant anti-proliferative effects against human colorectal cancer cell lines in various in vitro studies. Research indicates that palmatine can inhibit the growth of colon cancer cells in a concentration-dependent manner. nih.gov

One study investigated the effects of palmatine on the HT-29 and SW-480 human colorectal cancer cell lines. The results showed that palmatine had a marked inhibitory effect on the proliferation of both cell lines. nih.gov The half-maximal inhibitory concentration (IC50) for HT-29 cells was determined to be 68.3 µM, and for SW-480 cells, it was 72.6 µM. nih.gov Notably, the study also observed that at high concentrations (100–120 µM), palmatine did not significantly affect the growth of normal colon cells (YAMC), suggesting a degree of selectivity for cancer cells. nih.gov Other research has also confirmed that palmatine inhibits the proliferation of colon cancer cells over a range of concentrations (0-1128 μM) and time points (24-72 h). nih.gov

Further investigations into the mechanisms of action revealed that palmatine can reduce the protein levels of Aurora Kinase A (AURKA), a key regulator of cell division. nih.gov This reduction leads to an arrest of the cell cycle at the G2/M phase and induces apoptosis, or programmed cell death, through a mitochondrial-associated pathway. nih.gov The pro-apoptotic effect was evidenced by the increased expression of apoptosis markers such as P53/P73, Caspase-3, and Caspase-9. nih.gov

Table 1: In Vitro Anti-proliferative Effects of Palmatine on Colon Cancer Cells

Cell Line IC50 Value Key Findings Reference
HT-29 68.3 µM Concentration-dependent inhibition of cell growth. nih.gov
SW-480 72.6 µM Concentration-dependent inhibition of cell growth. nih.gov
HCT-116 Not specified Inhibited cell proliferation. mdpi.com
RKO Not specified Inhibited cell proliferation. mdpi.com

Growth Inhibition of HCT-116 Xenografts (in vivo mouse models)

The anti-cancer activity of palmatine has been further substantiated in in vivo studies using mouse xenograft models with human HCT-116 colon cancer cells. mdpi.com In these models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and the efficacy of potential treatments in a living organism. researchgate.net

A study demonstrated that oral administration of palmatine could effectively inhibit the growth of HCT-116 xenografts in mice. researchgate.net Another study assessing the anti-cancer effect of palmatine using an HCT116 xenograft tumor model reported a significant reduction in tumor growth after 13 consecutive days of treatment. mdpi.com The growth curves of the tumors in palmatine-treated mice were significantly slower compared to the vehicle-treated control group, particularly from day 7 of administration onwards. mdpi.com

These findings in animal models corroborate the in vitro data, suggesting that palmatine holds potential as a therapeutic agent for inhibiting the growth of colon tumors.

Table 2: Effect of Palmatine on HCT-116 Xenograft Growth in Mice

Animal Model Treatment Details Key Findings Reference
HCT-116 xenograft nude mice Oral administration daily for 26 days Effectively inhibited tumor growth. researchgate.net
HCT-116 xenograft nude mice 50 mg/kg for 13 consecutive days Significantly reduced xenograft tumor growth. mdpi.com

Effects on Skin Carcinogenesis (in vivo mouse models)

The potential of palmatine to combat skin cancer has been investigated using a chemically induced skin carcinogenesis model in Swiss albino mice. nih.gov This widely used model typically involves the application of a tumor initiator, such as 7,12-dimethylbenz(a)anthracene (DMBA), followed by repeated applications of a tumor promoter, like croton oil, to induce the development of skin papillomas and carcinomas. nih.govxiahepublishing.com

In a study utilizing this model, the administration of palmatine was found to have a significant chemopreventive effect. nih.gov The results indicated that palmatine treatment led to a notable decrease in tumor size and number compared to the control group that only received the carcinogen and promoter. nih.govnih.gov Furthermore, palmatine administration helped to restore the levels of endogenous antioxidants, such as reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase, which were depleted in the carcinogen-treated control group. nih.govnih.gov It also mitigated DNA damage. nih.gov These findings suggest that palmatine's anti-cancer effects in this model may be linked to its ability to modulate oxidative stress and protect cellular components from damage. nih.gov Another study also reported that palmatine could inhibit papilloma growth in a skin cancer model in Swiss albino mice. researchgate.net

Table 3: Chemopreventive Effects of Palmatine in a Mouse Skin Carcinogenesis Model

Animal Model Carcinogen/Promoter Key Findings Reference
Swiss albino mice DMBA/Croton oil Significantly decreased tumor size and number; Restored depleted levels of GSH, SOD, and catalase; Reduced DNA damage. nih.govnih.gov
Swiss albino mice Not specified Inhibited papilloma growth. researchgate.net

Anti-Inflammatory Activities

Amelioration of Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis (in vivo mouse models)

Palmatine has shown significant anti-inflammatory effects in a mouse model of colitis induced by dextran sulfate sodium (DSS). nih.govnih.gov The DSS-induced colitis model is a well-established and widely used animal model that mimics many of the clinical and histological features of human ulcerative colitis, a major form of inflammatory bowel disease. frontiersin.org

In studies using this model, oral administration of palmatine was found to significantly alleviate the severity of colitis. nih.gov Treatment with palmatine prevented bodyweight loss and the shortening of the colon, which are characteristic signs of the disease in this model. nih.gov Furthermore, it reduced the disease activity index (DAI), a composite score that measures the severity of colitis based on factors like weight loss, stool consistency, and bleeding. researchgate.netnih.gov

Histopathological analysis of the colon tissue from palmatine-treated mice showed a reduction in inflammatory cell infiltration. nih.gov The levels of pro-inflammatory markers such as myeloperoxidase (MPO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in the colon were also remarkably decreased by palmatine treatment. nih.govnih.gov Mechanistic studies suggest that palmatine's protective effect is associated with the inactivation of the NLRP3 inflammasome, a key component of the inflammatory response, potentially through the promotion of mitophagy. researchgate.netnih.gov

Table 4: Effects of Palmatine on DSS-Induced Colitis in Mice

Animal Model Key Findings Putative Mechanism Reference
DSS-induced colitis BALB/c mice Prevented bodyweight loss and colonic shortening; Reduced disease activity index and histopathologic score; Decreased levels of MPO, IL-1β, and TNF-α. Inactivation of the NLRP3 inflammasome via promotion of mitophagy. nih.gov
DSS-induced colitis rats Reduced disease activity index scores; Increased colon length; Decreased levels of IL-18, IL-1β, IL-6, TNF-α, MDA, NO, and LDH. Inhibition of inflammatory response, oxidative stress, and ferroptosis. nih.gov

Attenuation of D-galactosamine/Lipopolysaccharides-Induced Fulminant Hepatic Failure (in vivo mouse models)

The protective effects of palmatine have also been demonstrated in a mouse model of fulminant hepatic failure induced by the co-administration of D-galactosamine (D-GalN) and lipopolysaccharides (LPS). nih.gov This model is widely used to study acute liver failure as it mimics the systemic inflammatory response and massive hepatocyte apoptosis seen in human patients. xiahepublishing.comoncotarget.com

In a study investigating this model, the administration of palmatine was shown to attenuate the severity of liver injury. nih.gov Mice treated with D-GalN/LPS experienced high mortality and significantly elevated serum levels of aminotransferases (ALT and AST), which are key indicators of liver damage. nih.gov Pre-treatment with palmatine significantly attenuated these increases, improving survival rates. nih.gov

The protective mechanism of palmatine in this context appears to be related to its ability to modulate the inflammatory cytokine response. nih.gov Palmatine treatment prevented the D-GalN/LPS-induced increase in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in both serum and liver tissue. nih.gov Conversely, it augmented the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Furthermore, palmatine was found to reduce hepatocyte apoptosis, as evidenced by TUNEL staining and analysis of caspase-3 activity. nih.gov These findings suggest that palmatine alleviates acute liver injury by balancing the cytokine response and inhibiting apoptosis. nih.gov

Table 5: Protective Effects of Palmatine on D-galactosamine/LPS-Induced Fulminant Hepatic Failure in Mice

Animal Model Key Findings Putative Mechanism Reference
D-galactosamine/LPS-induced hepatic failure in mice Attenuated increases in mortality and serum aminotransferase activities; Decreased serum and liver TNF-α levels; Increased serum and liver IL-10 levels; Attenuated hepatocyte apoptosis. Modulation of cytokine response and inhibition of apoptosis. nih.gov

Antioxidant Activities

The antioxidant capacity of palmatine has been evaluated through various in vitro assays. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, palmatine has shown varied activity. One study reported very weak antioxidant activity with an IC₅₀ value of 1,835 ppm. koreascience.kr However, other research has indicated very strong activity against DPPH radicals, with one study reporting an EC₅₀ value of 3.48 μg/mL and another an IC₅₀ value of 45.4 μM. worktribe.com

In contrast, when assessed using the non-enzymatic superoxide dismutase (SOD) mimic method, palmatine consistently demonstrates very strong antioxidant activity. koreascience.krdovepress.comdovepress.com Studies have reported IC₅₀ values as low as 28 ppm, indicating potent activity in scavenging superoxide radicals. koreascience.krdovepress.comdovepress.com This suggests that palmatine may exert its antioxidant effects more potently through certain mechanisms over others. The antioxidant action is thought to be related to the nitrogen atom of the isoquinoline (B145761) moiety, which can stabilize free radicals. koreascience.kr

Table 2: In Vitro Antioxidant Activity of Palmatine

Assay Result IC₅₀ Value Reference
DPPH Radical Scavenging Very Weak Activity 1,835 ppm koreascience.kr
Non-enzymatic SOD Mimic Very Strong Activity 28 ppm koreascience.krdovepress.comdovepress.com

The antioxidant properties of palmatine have been confirmed in in vivo models, particularly in streptozotocin (B1681764) (STZ)-induced diabetic animals. researchgate.net In these models, diabetes is associated with increased oxidative stress. nih.gov Treatment with palmatine has been shown to improve oxidative stress markers. researchgate.net

Studies have demonstrated that palmatine administration in STZ-induced diabetic rats leads to a decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. researchgate.net Concurrently, palmatine enhances the activity of the body's natural antioxidant defense system. windows.netjournal-dtt.org It was observed to stimulate the in vivo activity of crucial antioxidant enzymes, including catalase, superoxide dismutase, and glutathione peroxidase. windows.netjournal-dtt.orgplos.org This restoration of antioxidant enzyme activity helps protect cells from reactive oxygen species and endoplasmic reticulum stress, which are characteristic features of diabetes. dovepress.comresearchgate.net These findings underscore palmatine's potential to mitigate oxidative damage in pathological conditions. nih.gov

In Vitro Antioxidant Assays (DPPH, non-enzymatic SOD mimic method)

Neuroprotective Activities

Palmatine has demonstrated significant memory-enhancing effects in various mouse models of cognition. nih.gov In studies using the elevated plus maze and the Morris water maze, administration of palmatine resulted in a marked improvement in the learning and memory functions of the animals.

The key findings from these behavioral tests include a notable decrease in transfer latency in the elevated plus maze, which reflects better memory retention. In the Morris water maze, a test for spatial learning and memory, palmatine-treated mice showed a significant decrease in escape latency during the training phases and spent more time in the target quadrant during the retrieval phase. These improvements in cognitive performance were achieved without any significant effects on the locomotor activity of the mice, indicating that the results were not due to motor stimulation. Further investigation suggests that this memory-enhancing activity may be linked to the inhibition of brain acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Amnesia can be chemically induced in animal models to test the efficacy of potential memory-enhancing compounds. Scopolamine (B1681570), a muscarinic receptor antagonist, and diazepam, a benzodiazepine, are commonly used for this purpose as they are known to impair cognitive function.

Research has shown that palmatine can effectively counteract the amnesic effects of both these drugs. nih.gov In studies where memory impairment was induced by either scopolamine or diazepam, pre-treatment with palmatine significantly reversed the amnesia. nih.gov Mice treated with palmatine after being exposed to these amnesic agents showed significant improvements in memory tasks compared to the control groups that received only scopolamine or diazepam. This suggests that palmatine's neuroprotective action involves counteracting disruptions in cholinergic and GABAergic neurotransmitter systems, which are implicated in memory formation.

Table 3: Summary of Neuroprotective Effects of Palmatine in Mouse Models

Activity Model Key Findings Reference
Memory Enhancement Elevated Plus Maze Decreased transfer latency, indicating improved memory.
Memory Enhancement Morris Water Maze Decreased escape latency; increased time in target quadrant.
Reversal of Amnesia Scopolamine-induced Amnesia Significantly reversed memory impairment. nih.gov
Reversal of Amnesia Diazepam-induced Amnesia Significantly reversed memory impairment. nih.gov

Reduction of Brain Acetylcholinesterase Activity

Studies have shown that palmatine can significantly reduce acetylcholinesterase (AChE) activity in the brains of mice. nih.govresearchgate.net This inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key mechanism for enhancing cholinergic neurotransmission. nih.gov Research indicates that palmatine's ability to improve learning and memory in mice is likely linked to its inhibition of brain acetylcholinesterase activity. nih.gov In comparative studies, the memory-enhancing effect of palmatine was found to be comparable to that of physostigmine, a known AChE inhibitor. nih.gov Furthermore, palmatine has been observed to reverse amnesia induced by scopolamine and diazepam in mice, further supporting its role in modulating cholinergic pathways. nih.gov In vitro assessments have also confirmed the anti-acetylcholinesterase effects of palmatine. researchgate.net

Anti-Bacterial Activities

Palmatine hydroxide has exhibited notable antibacterial activity against a variety of pathogenic bacteria in both laboratory and living organism models.

Activity against Helicobacter pylori (in vitro and in vivo models)

Palmatine has demonstrated inhibitory effects against Helicobacter pylori, a bacterium linked to various gastric diseases. mdpi.comnih.govresearchgate.net Both in vitro and in vivo studies have shown that palmatine can act as a urease inhibitor, targeting a key enzyme that H. pylori uses to survive in the acidic environment of the stomach. nih.govresearchgate.net By inhibiting urease, palmatine effectively hinders the activity of H. pylori. researchgate.net Research on palmatine derivatives has also shown potent activities against metronidazole-resistant strains of H. pylori, with minimum inhibitory concentration (MIC) values ranging from 4–16 μg/mL. nih.govresearchgate.netresearchgate.net

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Palmatine and its derivatives have shown considerable efficacy against Gram-positive bacteria, including Staphylococcus aureus. researchgate.netnih.govmdpi.com In vitro studies have demonstrated that certain 9-O-substituted palmatine derivatives exhibit significantly increased antibacterial activity against Gram-positive bacteria compared to the parent compound, with improvements ranging from 2- to 64-fold. nih.gov Some derivatives have shown MIC values as low as 7.81 and 15.63 µg/ml against S. aureus. researchgate.net

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Brucella abortus)

The antibacterial spectrum of palmatine also extends to Gram-negative bacteria such as Escherichia coli. mdpi.comresearchgate.netmdpi.com While some studies suggest that the inhibitory effects against Gram-negative bacteria are relatively weaker than those against Gram-positive bacteria, palmatine derivatives have still shown activity. nih.gov Additionally, palmatine has been found to restore the activity of ciprofloxacin (B1669076) against certain resistant strains of E. coli by inhibiting plasmid-mediated quinolone resistance proteins. nih.gov

Anti-Viral Activities

Suppression of West Nile Virus (WNV) (in vitro)

In vitro studies have identified palmatine as an inhibitor of the West Nile Virus (WNV). nih.govresearchgate.net Research has shown that palmatine can inhibit the WNV NS2B-NS3 protease, an essential enzyme for viral replication, in an uncompetitive manner. nih.govresearchgate.net The 50% inhibitory concentration (IC50) for this protease activity was determined to be 96 μM. nih.govresearchgate.net Furthermore, palmatine was found to suppress WNV replication with a 50% effective concentration (EC50) of 3.6 μM, while showing no detectable cytotoxicity at concentrations up to 1,031 μM. nih.govresearchgate.net This suggests a favorable selectivity index for its antiviral activity.

Reduction of Viral Titers of Dengue Virus (DENV-2) and Yellow Fever Virus (YFV) (in vitro)

Palmatine, a protoberberine alkaloid, has demonstrated notable antiviral properties against flaviviruses in laboratory settings. mdpi.com In vitro studies have shown its efficacy in inhibiting the replication of both Dengue Virus serotype 2 (DENV-2) and Yellow Fever Virus (YFV). mdpi.com Research involving the treatment of infected Vero cells with palmatine resulted in the inhibition of viral protease activity and a significant suppression of the virus. mdpi.com This antiviral action is observed without detectable cytotoxicity to the host cells, highlighting its potential as a selective antiviral agent. mdpi.com The mechanism of action is linked to the inhibition of essential viral enzymes, thereby disrupting the viral life cycle. mdpi.com

Anti-Diabetic Activities

Palmatine has been investigated for its potential therapeutic effects in the context of diabetes mellitus, with studies pointing towards its involvement in glucose homeostasis and insulin (B600854) modulation. tandfonline.comnih.gov Research in both animal models and computational studies has provided insights into its anti-diabetic mechanisms. tandfonline.comadelphi.edu

In vivo studies using streptozotocin (STZ)-induced diabetic animal models have consistently shown the potential of palmatine in managing hyperglycemia. tandfonline.comnih.gov Administration of palmatine to these diabetic models resulted in a significant reduction in blood glucose levels. tandfonline.comnih.gov Concurrently, an increase in serum insulin levels was observed, suggesting that palmatine may help in preserving or enhancing the function of pancreatic beta-cells. tandfonline.comnih.gov The compound has also been noted to improve oxidative stress markers in these models, which is a key factor in the pathology of diabetes and its complications. tandfonline.comresearchgate.net Furthermore, comparative studies have explored palmatine's effects on the insulin signaling pathway, showing it can rejuvenate impaired pathways by upregulating the gene expression of key components like IRS-1, PI3K, AKT2, and GLUT4. nih.gov

Table 1: Effects of Palmatine on Blood Glucose and Insulin in STZ-Induced Diabetic Rats

ParameterObservation in Palmatine-Treated GroupReference
Blood Glucose Significant reduction tandfonline.comnih.gov
Serum Insulin Significant increase tandfonline.comnih.gov

In silico molecular docking studies have been employed to predict and understand the antidiabetic activity of palmatine at a molecular level. tandfonline.comnih.gov These computational analyses have focused on palmatine's potential to inhibit key enzymes involved in glucose metabolism, such as alpha-glucosidase and dipeptidyl peptidase-IV (DPP-IV). tandfonline.comadelphi.edu The inhibition of alpha-glucosidase slows the digestion and absorption of carbohydrates, while DPP-IV inhibition enhances the activity of incretin (B1656795) hormones, which stimulate insulin secretion. researchgate.net

Table 2: In Silico and In Vitro Antidiabetic Activity of Palmatine

Enzyme TargetMethodFindingReference
Alpha-glucosidase Molecular DockingBinding Affinity: -6.1 kcal/mol nih.gov
DPP-IV Molecular DockingBinding Affinity: -7.1 kcal/mol nih.gov
Alpha-glucosidase In Vitro Inhibition AssayIC₅₀: 9.39 ± 0.27 µM adelphi.edu
DPP-IV In Vitro Inhibition AssayIC₅₀: 8.7 ± 1.82 µM adelphi.eduresearchgate.net

Blood Glucose Regulation and Insulin Level Modulation (in vivo animal models)

Effects on Blood Lipids

The pharmacological activities of palmatine extend to lipid metabolism, where it has demonstrated significant hypolipidemic effects in animal models. nih.gov A study using hamsters fed a high-fat diet investigated the impact of palmatine on serum lipid profiles. nih.gov

The results from this research showed that treatment with palmatine led to a marked decrease in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov Furthermore, palmatine administration was associated with an increase in the fecal excretion of total cholesterol and total bile acids. nih.gov The underlying mechanism for these effects involves the regulation of key proteins in cholesterol metabolism. Palmatine was found to up-regulate the messenger RNA (mRNA) and protein expression of the low-density lipoprotein receptor (LDLR) and cholesterol 7α-hydroxylase (CYP7A1). nih.gov Simultaneously, it down-regulated the expression of the apical sodium-dependent bile salt transporter (ASBT). nih.gov These findings suggest that palmatine could be a promising natural agent for managing hyperlipidemia. nih.gov

Table 3: Effects of Palmatine on Blood Lipids and Related Gene Expression in Hyperlipidemic Hamsters

ParameterEffect of Palmatine TreatmentReference
Serum Total Cholesterol (TC) Decreased nih.gov
Serum Triglyceride (TG) Decreased nih.gov
Serum Low-Density Lipoprotein Cholesterol (LDL-C) Decreased nih.gov
LDLR mRNA and Protein Expression Up-regulated nih.gov
CYP7A1 mRNA and Protein Expression Up-regulated nih.gov
ASBT mRNA and Protein Expression Down-regulated nih.gov
Fecal Excretion of TC and Total Bile Acids Increased nih.gov

Computational and Advanced Research Methodologies in Palmatine Hydroxide Research

In Silico Studies and Molecular Docking for Target Identification

In silico studies, particularly molecular docking, serve as a powerful preliminary tool to predict the binding affinities and interaction modes of palmatine (B190311) with various protein targets. This computational approach models the interaction between a ligand (palmatine) and a receptor (protein) to identify potential biological targets and elucidate the structural basis of the compound's activity.

Research has employed molecular docking to explore palmatine's potential against several diseases. In studies investigating its antidiabetic properties, palmatine was docked against key enzymes such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). nih.govmdpi.comnih.gov The results showed that palmatine fits into the active sites of these enzymes, with calculated binding energies indicating a stable interaction. nih.govmdpi.com For instance, the binding affinity of palmatine for α-glucosidase was reported as -6.1 kcal/mol and for DPP-IV as -7.1 kcal/mol. nih.govmdpi.com These findings suggest a plausible mechanism for its observed effects on glucose metabolism.

Further docking studies have explored its role in modulating the insulin (B600854) signaling pathway by targeting phosphoinositide 3-kinase (PI3K). nih.gov These simulations identified specific interactions within the PI3K catalytic domain, providing a molecular hypothesis for how palmatine may influence this critical pathway. nih.gov Additionally, in the context of infectious diseases, docking simulations have been used to assess the interaction between palmatine and H. pylori urease, a key enzyme for the bacterium's survival, revealing it as a potential inhibitor.

Target ProteinProtein Data Bank (PDB) IDPalmatine Binding Affinity (kcal/mol)Standard/Reference CompoundReference Compound Affinity (kcal/mol)Associated Condition
α-Glucosidase3W37-6.1Acarbose-8.0Diabetes
DPP-IV6B1E-7.1Sitagliptin-8.6Diabetes
α-Amylase--Acarbose-Diabetes
PI3Kα6PYS---Insulin Resistance
H. pylori Urease----Bacterial Infection

Table: Summary of molecular docking studies of palmatine with various protein targets. Binding affinity values indicate the strength of the interaction, with more negative values suggesting a stronger bond. Data sourced from multiple studies. nih.govmdpi.comnih.govnih.gov

Molecular Dynamics Simulations to Elucidate Compound-Protein Interactions

Following target identification via molecular docking, molecular dynamics (MD) simulations are employed to provide a dynamic view of the compound-protein complex. researchgate.netfrontiersin.org MD simulations model the movements of atoms in the complex over time, offering insights into the stability of the binding, the flexibility of the protein, and the specific atomic interactions that maintain the bound state. frontiersin.orgresearchgate.net

Several studies have utilized MD simulations to validate and refine the interactions of palmatine predicted by docking. In a study on palmatine's interaction with protein kinase B (Akt), a key component of the PI3K/Akt signaling pathway, MD simulations confirmed a strong and stable binding. frontiersin.org Analysis of the simulation trajectory, including the root mean square deviation (RMSD) of the protein structure, showed that the complex remained stable throughout the simulation, indicating a persistent interaction. frontiersin.org The simulation also highlighted the formation of multiple hydrogen bonds between palmatine and Akt, which are crucial for the binding strength. frontiersin.org

Similarly, MD simulations have been used to study the interaction of palmatine with human acetylcholinesterase (AChE), a target for Alzheimer's disease therapy. nih.gov These simulations revealed that key interactions involved π-π stacking with aromatic residues like Trp286 and Tyr341 in the enzyme's active site. nih.gov Another study investigating palmatine's ability to inhibit the fibrillation of lysozyme, a model for amyloid diseases, used MD simulations to show how palmatine interacts with key residues to prevent the protein from aggregating. nih.gov These dynamic studies are crucial for confirming that the interactions predicted by static docking models are maintained in a more physiologically realistic, flexible environment. researchgate.netnih.govnih.gov

Transcriptomic and Proteomic Analyses for Pathway Mapping

To understand the broader biological impact of palmatine beyond single-target interactions, researchers utilize transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins). These "omics" technologies provide a system-wide view of how palmatine alters gene and protein expression, allowing for the mapping of affected cellular pathways. researchgate.netdntb.gov.uafrontiersin.org

Transcriptomic analysis of cells treated with palmatine has revealed significant changes in the expression of numerous genes. In one study, transcriptome sequencing of nematodes treated with palmatine showed significant upregulation of genes related to antioxidant defense (e.g., sod-3) and small heat shock proteins, pointing to a mechanism for its neuroprotective effects. nih.gov Another study on macrophages identified hundreds of differentially expressed genes upon palmatine treatment, with pathway analysis indicating effects on the cell cycle and lipid metabolism. mdpi.com

Complementing this, proteomic analyses have identified changes at the protein level. A comparative proteomics study on endometrial epithelial cells treated with palmatine identified 486 differentially expressed proteins. nih.govnih.gov Functional analysis revealed that palmatine significantly regulated proteins involved in cell adhesion, such as downregulating Junction Adhesion Molecule 1 (JAM1) and Cadherin 5 (CDH5), which are crucial for the migration of leukocytes during inflammation. nih.govnih.gov This provides a mechanistic basis for palmatine's anti-inflammatory effects. Another study noted that palmatine could inhibit the upregulation of GRP78 and calreticulin (B1178941) proteins in diabetic models, suggesting an effect on the endoplasmic reticulum stress response. nih.gov

Analysis TypeCell/Organism ModelKey FindingsImplicated Pathway
TranscriptomicsC. elegansUpregulation of sod-3 and small heat shock protein genes. nih.govAntioxidant Defense, Proteostasis
TranscriptomicsRAW264.7 MacrophagesAltered expression of genes involved in cell cycle and lipid metabolism. mdpi.comCell Cycle, Lipid Metabolism
ProteomicsGoat Endometrial Epithelial CellsDownregulation of JAM1, NECT1, CDH5; 486 total differentially expressed proteins. nih.govnih.govCell Adhesion, Inflammation
Gene Expression (qPCR)L6 Skeletal Muscle CellsUpregulation of IRS-1, PI3K, AKT2, GLUT4; Downregulation of PKC-α. nih.govInsulin Signaling Pathway

Table: Summary of transcriptomic and proteomic studies investigating the effects of palmatine treatment.

High-Throughput Screening for Derivative Activity

High-throughput screening (HTS) is a drug discovery process that automates the testing of large numbers of chemical compounds against a specific biological target. In the context of palmatine research, HTS is primarily used to screen libraries of synthesized palmatine derivatives to identify molecules with enhanced potency or novel activities.

Researchers have established HTS models to accelerate the discovery of new applications for palmatine derivatives. For example, a COL1A1-based HTS model, which uses a luciferase reporter to measure the expression of collagen, was used to screen a library of palmatine derivatives for anti-hepatic fibrosis activity. nih.gov This screen identified 9-benzoyl palmatine as a lead compound capable of inhibiting collagen expression. nih.gov In another innovative approach, a ThS fluorescence assay was adapted for HTS to screen over 2,400 compounds for the ability to inhibit the aggregation of the tau protein fragment PHF6, a hallmark of Alzheimer's disease. researchgate.net This screen successfully identified palmatine as a potent inhibitor of tau aggregation. researchgate.net

The synthesis and screening of derivative libraries allow for the exploration of structure-activity relationships (SAR). Studies have synthesized series of 9-O-substituted and 8-alkylpalmatine derivatives and screened them for antimicrobial activity. ingentaconnect.com The results indicated that modifying these positions could significantly enhance antibacterial potency, with the activity varying based on the length and nature of the substituted chemical group. ingentaconnect.com This systematic screening of derivatives is essential for optimizing the therapeutic profile of palmatine and developing new drug candidates.

Screening TargetMethodologyLibrary ScreenedLead Compound/Finding
Anti-Hepatic FibrosisCOL1A1-Luciferase Reporter AssayPalmatine Derivatives Library9-Benzoyl palmatine inhibits COL1A1 expression. nih.gov
Anti-Tau AggregationThS Fluorescence HTS2401 FDA-approved, bioactive, and natural compoundsPalmatine inhibits aggregation of PHF6 tau fragment. researchgate.net
G-quadruplex BindingMolecular Docking100+ Palmatine DerivativesPositive correlation between aromatic rings and binding affinity. youtube.com
Antimicrobial ActivityIn Vitro Broth Microdilution8-Alkylpalmatine Derivatives8-Octylpalmatine showed the highest activity against Gram-positive bacteria. ingentaconnect.com

Table: Examples of screening methodologies applied to palmatine and its derivatives.

Current Research Gaps and Future Academic Directions for Palmatine Hydroxide

Elucidation of Synergistic Mechanisms with Other Protoberberine Alkaloids

A significant area for future research lies in understanding the synergistic effects of palmatine (B190311) with other protoberberine alkaloids like berberine (B55584), coptisine (B600270), and jatrorrhizine (B191652). mdpi.comfrontiersin.org While studies have shown that combinations of these alkaloids can enhance therapeutic efficacy, the underlying mechanisms of these interactions remain largely unexplored. mdpi.comresearchgate.net Future investigations should aim to elucidate how these compounds work together at a molecular level. It is hypothesized that their combined action could involve targeting multiple pathways simultaneously or one alkaloid enhancing the bioavailability or activity of another. mdpi.comfrontiersin.org Research into the synergistic effects of palmatine with conventional chemotherapeutic agents, such as doxorubicin, has already shown promise in treating certain cancers, suggesting that similar benefits could be found with other drug combinations. mdpi.com

Comprehensive Investigation of Specific Signaling Pathways and Molecular Targets

Palmatine exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. medchemexpress.commedchemexpress.com However, a comprehensive understanding of the specific signaling pathways and molecular targets it modulates is still lacking. Current evidence suggests that palmatine can influence pathways such as the LPS-TLR4/MD-2-NF-κB signaling pathway, which is crucial in inflammation. frontiersin.org Further research is needed to identify and characterize other key molecular targets. For instance, its anti-cancer properties are linked to the induction of G2/M phase arrest and apoptosis in cancer cells via the mitochondrial pathway. medchemexpress.com A deeper investigation into these and other pathways, such as those involved in its neuroprotective and antiviral activities, will be crucial for its development as a targeted therapeutic agent. medchemexpress.commedchemexpress.com

Optimization of Structural Modifications for Enhanced Biological Activities

Modifying the chemical structure of palmatine is a promising strategy to enhance its biological activities and overcome limitations such as low bioavailability. researchgate.netmdpi.com Researchers are exploring various structural modifications to create derivatives with improved pharmacological properties. biorxiv.orgnih.gov For example, introducing different functional groups at specific positions on the palmatine molecule could increase its potency and selectivity for certain targets. frontiersin.orgnih.gov Computational studies and molecular modeling can aid in the rational design of these new derivatives, predicting their binding affinities and potential efficacy before synthesis. biorxiv.orgbiorxiv.org The goal is to develop novel compounds with superior therapeutic profiles compared to the parent molecule. researchgate.netbiorxiv.org

Development of Novel Delivery Systems for Pre-clinical Applications

A major hurdle in the clinical application of palmatine is its poor solubility and bioavailability. mdpi.com The development of novel drug delivery systems is therefore a critical area of research. nih.govnih.gov Strategies being explored include the use of nanoparticles, liposomes, and other nanocarriers to encapsulate palmatine, thereby improving its stability, solubility, and targeted delivery. mdpi.commdpi.comfrontiersin.orgnih.gov For instance, co-crystals of palmatine chloride with gallic acid have shown significantly higher stability against hygroscopicity. researchgate.net These advanced delivery systems have the potential to enhance the therapeutic efficacy of palmatine and enable its use in a wider range of preclinical disease models. nih.govnih.gov

Further Mechanistic Studies in Diverse Pre-clinical Disease Models

While palmatine has shown promise in various preclinical models, including those for colitis, cancer, and neurodegenerative diseases, further mechanistic studies are needed. medchemexpress.comnih.gov It is important to investigate its effects in a wider range of disease models to fully understand its therapeutic potential. researchgate.nettandfonline.com For example, its role in modulating the gut microbiota and its impact on metabolic diseases like atherosclerosis and diabetes are emerging as exciting new areas of research. nih.govnih.gov In-depth studies in these and other models will provide valuable insights into its mechanisms of action and help to identify new therapeutic applications. medchemexpress.commedchemexpress.com

Advancements in Biosynthetic Engineering for Sustainable Production

The natural sources of palmatine are limited, which can hinder its large-scale production for pharmaceutical use. frontiersin.org Biosynthetic engineering offers a promising solution for the sustainable production of palmatine and other bioactive compounds. jipb.netfrontiersin.orgconsensus.app This involves engineering microorganisms like E. coli or yeast to produce palmatine through metabolic engineering and synthetic biology approaches. frontiersin.orgnih.gov By optimizing biosynthetic pathways and overcoming metabolic bottlenecks, it may be possible to achieve high-yield, cost-effective, and sustainable production of palmatine, thus ensuring a stable supply for future research and clinical applications. frontiersin.orgjipb.net

Exploration of Palmatine Hydroxide's Influence on Specific Microorganisms beyond Pathogens (e.g., gut microbiota)

The influence of palmatine on the gut microbiota is a rapidly growing field of interest. nih.govchemsrc.com Studies have shown that palmatine can modulate the composition of the gut microbiota, which may contribute to its therapeutic effects in conditions like colitis and atherosclerosis. nih.govinvivochem.cn Future research should focus on exploring the specific interactions between palmatine and different microbial species in the gut, beyond its known antimicrobial activity against pathogens. mdpi.comamazonaws.com Understanding how palmatine influences the gut microbiome could open up new avenues for its use in treating a variety of diseases linked to gut dysbiosis. nih.govnih.gov

Q & A

Q. What standardized assays are used to determine the inhibitory activity of palmatine hydroxide against IDO-1?

this compound's inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO-1) is typically evaluated using two primary assays: (1) cell-based assays with HEK 293-hIDO-1 cells and (2) recombinant human IDO-1 (rhIDO-1) enzyme assays. The IC50 values differ significantly between these models (3 μM for HEK 293-hIDO-1 vs. 157 μM for rhIDO-1), reflecting differences in cellular context and enzyme isolation . Researchers should standardize assay conditions, including enzyme concentration and co-factor availability, to ensure reproducibility.

Q. How is the antiviral activity of this compound assessed against West Nile virus (WNV) protease?

The compound’s non-competitive inhibition of WNV NS2B-NS3 protease is measured via fluorogenic substrate assays, yielding an IC50 of 96 μM. Key steps include pre-incubating the protease with this compound to assess time-dependent inhibition and using Michaelis-Menten kinetics to confirm uncompetitive binding .

Q. What in vitro models are used to study this compound’s neuroprotective effects?

Neuroprotection is evaluated using glutamate-induced excitotoxicity models in neuronal cells. This compound upregulates antioxidant genes (e.g., Gpx4, Sod1) and modulates Nrf2-mediated pathways, which can be quantified via qPCR and Western blotting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for IDO-1 inhibition?

Discrepancies in IC50 values (e.g., 3 μM vs. 157 μM) arise from assay differences: cell-based systems account for membrane permeability and metabolic activity, while recombinant enzyme assays isolate intrinsic inhibition. To reconcile data, perform parallel experiments using both models and validate with orthogonal techniques like cellular tryptophan depletion assays .

Q. What experimental designs are recommended for in vivo studies of this compound in neurodegenerative diseases?

For Alzheimer’s disease models, use transgenic rodents (e.g., APP/PS1 mice) and administer this compound orally. Assess cognitive improvement via Morris water maze and quantify autophagy markers (LC3-II, p62) and gut microbiota diversity via 16S rRNA sequencing. Include controls for blood-brain barrier penetration .

Q. How does this compound interact with hybrid G-quadruplex/duplex DNA structures?

Circular dichroism (CD) melting experiments reveal that palmatine stabilizes G-quadruplex DNA by binding to loop regions, as shown in nmyc01 promoter studies. Use multivariate analysis of CD spectra to distinguish folded/unfolded DNA conformations and calculate melting temperatures (Tm) .

Q. What methodologies validate the synergistic effects of this compound with antibiotics?

In quinolone-resistant E. coli, checkerboard assays and time-kill curves demonstrate synergy between palmatine and ciprofloxacin. Molecular docking (e.g., targeting QnrS loop B) and in vivo thigh infection models further validate mechanistic interactions .

Q. How can researchers optimize dosing regimens for this compound in myocardial infarction models?

In AMI-induced mice, dose-response studies (e.g., 10–50 mg/kg, intragastric) are paired with echocardiography to measure ejection fraction. Pathway activation (pAMPK/Nrf2) is confirmed via immunohistochemistry and ELISA for inflammatory cytokines (TNF-α, IL-1β) .

Methodological Guidance

  • Data Reproducibility : Adhere to protocols from Beilstein Journal of Organic Chemistry for experimental details, including compound purity verification (HPLC ≥95%) and replication of key steps .
  • Literature Evaluation : Use databases (e.g., PubMed) to prioritize peer-reviewed studies over commercial sources. Cross-reference IC50 values and mechanistic claims with multiple sources .
  • Contradiction Analysis : Apply the FLOAT method to refine research questions, ensuring scope aligns with experimental feasibility (e.g., balancing in vitro vs. in vivo validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.